Hexylene glycol-d12
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonadeuterio-4-(trideuteriomethyl)pentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-WWKUACGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-72-2 | |
| Record name | 284474-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide to the Physical Properties of Hexylene Glycol-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Hexylene glycol-d12 (deuterated Hexylene glycol). Given the limited availability of specific experimental data for the deuterated form, this document also includes the well-documented properties of its non-deuterated analogue, Hexylene glycol, which serves as a close proxy. Standardized experimental methodologies relevant for determining these properties are also detailed.
Introduction
This compound (2-Methyl-2,4-pentanediol-d12) is the deuterium-labeled form of Hexylene glycol.[1] In this compound, twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various analytical and research applications, particularly as a tracer or an internal standard for quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary utility lies in its chemical similarity to Hexylene glycol, with a distinct mass that allows for precise quantification in complex matrices.
Physical and Chemical Properties
Detailed experimental data for many physical properties of this compound are not extensively published. However, the properties of the non-deuterated form (Hexylene glycol, CAS No. 107-41-5) are well-established and provide a reliable estimate.[2][3] Deuteration typically introduces slight increases in density, boiling point, and viscosity.
General Properties
| Property | This compound | Hexylene Glycol (Non-deuterated Analog) |
| Synonyms | 2-Methyl-2,4-pentanediol-d12; MPD-d12 | 2-Methyl-2,4-pentanediol; HGL; Diolane |
| CAS Number | 284474-72-2 | 107-41-5 |
| Chemical Formula | C₆D₁₂H₂O₂ | C₆H₁₄O₂ |
| Molecular Weight | ~130.25 g/mol | 118.18 g/mol |
| Appearance | - | Clear, colorless, oily liquid with a mild, sweetish odor[2][4] |
Quantitative Physical Data (for Non-deuterated Hexylene Glycol)
The following table summarizes the key physical properties of standard Hexylene glycol. These values are commonly used as reference points for the deuterated compound.
| Property | Value | Standard Method Reference |
| Melting Point / Freezing Point | -50 °C (-58 °F)[2][5] | ASTM D97[6] |
| Boiling Point (at 760 mmHg) | 197 - 198 °C (387 - 388 °F)[2][5] | ASTM D1078[7] |
| Density / Specific Gravity (at 20°C) | 0.923 - 0.925 g/cm³[2] | ASTM D891[7] |
| Refractive Index (at 20°C) | 1.426 - 1.428[5][6] | ASTM D1218[6] |
| Vapor Pressure (at 20°C) | 0.05 mmHg (0.07 hPa)[2][3] | - |
| Flash Point (Closed Cup) | 93 - 97 °C (200 - 207 °F)[2][8][9] | ASTM D93[6] |
| Viscosity (at 20°C) | 36 - 38.9 cP (mPa·s)[3][6] | ASTM D445[6] |
| Solubility in Water (at 20°C) | Miscible[2][3] | - |
| n-Octanol/Water Partition Coeff. (log Kow) | 0.58[3] | - |
Experimental Protocols
The physical properties of glycols are typically determined using standardized methods, such as those published by ASTM International. The following are outlines of the methodologies used to measure the key properties listed above.
Determination of Specific Gravity
This procedure follows the principles of ASTM E202 , which references ASTM D891 (Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals) .
-
Apparatus: A calibrated pycnometer (a glass flask of a specific volume) and a constant-temperature water bath are required.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and weighed.
-
It is then filled with recently boiled distilled water and placed in a water bath maintained at 20.0 ± 0.1°C until it reaches thermal equilibrium. The weight is recorded.
-
The process is repeated with the sample liquid (Hexylene glycol).
-
The specific gravity is calculated as the ratio of the weight of the sample to the weight of an equal volume of water.
-
Determination of Distillation Range
This method is based on ASTM E202 , which utilizes ASTM D1078 (Standard Test Method for Distillation Range of Volatile Organic Liquids) .
-
Apparatus: A standard distillation flask, condenser, and a calibrated thermometer (ASTM Solvents Distillation Thermometer) are used.
-
Procedure:
-
A 100 mL sample is placed in the distillation flask.
-
The sample is heated, and the temperature is recorded when the first drop of distillate falls from the condenser (Initial Boiling Point).
-
Heating is continued at a prescribed rate (4 to 5 mL/min).
-
The temperature range over which the liquid distills is recorded, providing the boiling range of the substance.
-
Determination of Refractive Index
This protocol is based on ASTM D1218 (Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids) .
-
Apparatus: A calibrated refractometer with a constant-temperature bath.
-
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index.
-
The instrument temperature is stabilized at 20.0 ± 0.1°C.
-
A few drops of the sample are placed on the prism.
-
The refractive index is read directly from the instrument's scale once the reading has stabilized.
-
Mandatory Visualizations
Application Workflow: this compound as an Internal Standard
The primary application for this compound is its use as an internal standard in quantitative mass spectrometry. This workflow diagram illustrates the process.
Caption: Use of this compound as an internal standard in a typical GC-MS workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 5. monumentchemical.com [monumentchemical.com]
- 6. chemical-supermarket.com [chemical-supermarket.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. arkema.com [arkema.com]
- 9. solventis.net [solventis.net]
Synthesis and Purification of Hexylene Glycol-d12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Hexylene glycol-d12 (2-Methyl-2,4-pentanediol-d12), an isotopically labeled variant of Hexylene glycol. Deuterated compounds are of significant interest in pharmaceutical research, particularly in metabolic and pharmacokinetic studies, where they can be used as internal standards for quantitative analysis by mass spectrometry.
Overview of the Synthetic Strategy
The synthesis of this compound is predicated on the well-established industrial production of its non-deuterated analog. The primary route involves a two-step process:
-
Synthesis of Deuterated Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone-d12): This crucial intermediate is prepared from the aldol condensation of deuterated acetone.
-
Catalytic Hydrogenation of Deuterated Diacetone Alcohol: The deuterated intermediate is then reduced to the final product, this compound.
This guide will detail the experimental protocols for each step, followed by purification methods and characterization data.
Experimental Protocols
Synthesis of Deuterated Diacetone Alcohol
The initial step involves the synthesis of deuterated diacetone alcohol from deuterated acetone. This is achieved through a base-catalyzed aldol condensation.
Reaction:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Acetone-d6 | (CD₃)₂CO | 64.13 | Specify amount |
| Deuterium Oxide | D₂O | 20.03 | Specify amount |
| Lithium deuteroxide | LiOD | 24.96 | Catalytic amount |
Procedure:
-
To a solution of acetone-d6 in deuterium oxide (D₂O), a catalytic amount of lithium deuteroxide (LiOD) is added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., ammonium chloride in D₂O).
-
The product, deuterated diacetone alcohol, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude deuterated diacetone alcohol.
Catalytic Hydrogenation to this compound
The crude deuterated diacetone alcohol is then hydrogenated to yield this compound. Various catalysts can be employed for this reduction, with Raney nickel and nickel-cobalt supported on silica being effective choices.
Reaction:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Deuterated Diacetone Alcohol | C₆H₂D₁₀O₂ | 128.22 | Specify amount |
| Deuterium gas | D₂ | 4.03 | High pressure |
| Catalyst (e.g., Raney Nickel) | Ni | - | Catalytic amount |
| Solvent (e.g., Isopropanol) | C₃H₈O | 60.10 | Specify amount |
Procedure:
-
The deuterated diacetone alcohol is dissolved in a suitable solvent, such as isopropanol.
-
The solution is transferred to a high-pressure reactor containing the hydrogenation catalyst (e.g., Raney nickel).
-
The reactor is sealed and purged with nitrogen gas before being pressurized with deuterium gas (D₂).
-
The reaction is carried out at elevated temperature and pressure. Typical conditions for the non-deuterated synthesis range from 70-170°C and pressures up to 35 bar, with reaction times of several hours.[1] Optimal conditions for the deuterated analog may require some empirical optimization.
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product may contain unreacted starting materials, byproducts, and residual solvent. Purification is essential to obtain a high-purity product suitable for research and analytical applications.
Distillation
Fractional distillation under reduced pressure is a primary method for purifying this compound. The boiling point of non-deuterated Hexylene glycol is 197 °C at atmospheric pressure. The deuterated analog is expected to have a similar boiling point.
Dehydration using Calcium Hydride
Water is a common impurity that can be difficult to remove by distillation alone. A method described for a similar compound, 2-ethyl-1,3-hexylene glycol, involves treatment with calcium hydride.[2]
Procedure:
-
The crude this compound is treated with calcium hydride (CaH₂) under an inert atmosphere (e.g., nitrogen).
-
The mixture is stirred, and the reaction (evolution of hydrogen gas) is monitored. Gentle heating may be applied to drive the reaction to completion.
-
The solid calcium hydroxide and any unreacted calcium hydride are removed by filtration.
-
The purified this compound is then collected.
Column Chromatography
For very high purity requirements, column chromatography can be employed. Given the polar nature of the diol, normal-phase chromatography using a silica gel stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) would be appropriate. High-performance liquid chromatography (HPLC) has also been shown to be effective for the purification of deuterated steroid diols and could be adapted for this purpose.[3][4]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated molecular weight of this compound (130.25 g/mol ).[5] The fragmentation pattern can be compared to that of the non-deuterated standard to confirm the structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Due to the extensive deuteration, the proton NMR spectrum is expected to show minimal signals, primarily from any residual non-deuterated impurities and the hydroxyl protons (if not exchanged with D₂O). The absence of characteristic peaks for the methyl and methylene protons of Hexylene glycol confirms successful deuteration. |
| ¹³C NMR: The carbon-13 NMR spectrum will show signals corresponding to the carbon backbone of Hexylene glycol. The coupling patterns may be altered due to the presence of deuterium. | |
| Gas Chromatography (GC) | GC can be used to assess the purity of the final product. The retention time should be very similar to that of non-deuterated Hexylene glycol. |
Reference Mass Spectrum of non-deuterated Hexylene Glycol: [6]
Logical Workflow and Signaling Pathways
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Purification Logic
Caption: Decision tree for the purification of this compound.
References
- 1. HU195177B - Process for producing hexylene glycol - Google Patents [patents.google.com]
- 2. CN105418377B - A kind of hexylene glycol purifying process of 2 ethyl 1,3 and relevant substance detecting method - Google Patents [patents.google.com]
- 3. Purification of dinosterol for hydrogen isotopic analysis using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hexylene glycol [webbook.nist.gov]
Technical Guide: Hexylene Glycol-d12 (CAS No. 284474-72-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hexylene glycol-d12, a deuterated form of Hexylene glycol (2-Methyl-2,4-pentanediol). This document compiles essential quantitative data, outlines its primary application as an internal standard in analytical chemistry, and provides generalized experimental protocols.
Core Data and Physical Properties
This compound is a stable, non-radioactive, isotopically labeled compound valuable in quantitative analytical methodologies. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 284474-72-2 | [1] |
| Molecular Formula | C₆H₂D₁₂O₂ | [2] |
| Molecular Weight | 130.25 g/mol | [2] |
| Synonyms | 2-Methyl-2,4-pentanediol-d12, MPD-d12 | [2] |
| Appearance | Colorless Liquid | [3] |
| Odor | Mild, Sweetish | [3] |
Synthesis Overview
The industrial synthesis of the non-deuterated form, Hexylene glycol, involves the hydrogenation of diacetone alcohol.[4][5] A common method utilizes a nickel catalyst under pressure.[6]
A representative synthesis process for non-deuterated Hexylene glycol is as follows:
-
Catalyst Preparation : A nickel-based catalyst, such as Raney nickel or a supported nickel catalyst, is activated.[7][8]
-
Hydrogenation : Diacetone alcohol is subjected to catalytic hydrogenation under controlled temperature and pressure.[6][7]
-
Purification : The resulting Hexylene glycol is purified to remove unreacted starting materials and byproducts.[6]
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard for quantitative analysis in chromatography and mass spectrometry.[2] Its chemical similarity to the non-deuterated analyte allows for accurate quantification by correcting for variations during sample preparation and analysis.[9][10]
Use as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)
Deuterated glycols are frequently used as internal standards in the GC-MS analysis of biological samples for the presence of glycols.[10][11][12]
General Experimental Protocol for Glycol Analysis in Biological Samples using a Deuterated Internal Standard:
-
Sample Preparation :
-
Derivatization :
-
To enhance volatility and improve chromatographic separation, the hydroxyl groups of the glycols are often derivatized.[12] Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]
-
The sample is incubated with the derivatizing agent under controlled temperature and time.
-
-
GC-MS Analysis :
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer detects and quantifies the analyte and the internal standard. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Workflow for GC-MS Analysis:
Caption: General workflow for the quantitative analysis of glycols in biological samples using GC-MS with a deuterated internal standard.
Use as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique for the analysis of glycols, and deuterated internal standards are crucial for accurate quantification, especially in complex matrices.[9][13][14]
General Experimental Protocol for Glycol Analysis in Biological Samples using LC-MS:
-
Sample Preparation :
-
Similar to the GC-MS protocol, a known amount of this compound is added to the sample.
-
Protein precipitation or liquid-liquid extraction can be employed to clean up the sample.[9]
-
-
Derivatization (Optional but common) :
-
LC-MS/MS Analysis :
Workflow for LC-MS/MS Analysis:
Caption: General workflow for the quantitative analysis of glycols in biological samples using LC-MS/MS with a deuterated internal standard.
Spectral Data (for non-deuterated Hexylene Glycol)
Specific spectral data for this compound is not widely published. However, the spectra of the non-deuterated form, Hexylene glycol (CAS No. 107-41-5), can serve as a useful reference.
Mass Spectrum
The electron ionization (EI) mass spectrum of Hexylene glycol is characterized by fragmentation patterns that can be used for its identification. The NIST WebBook provides reference mass spectra for Hexylene glycol.[1][15]
NMR Spectra
1H and 13C NMR spectra are used to confirm the structure of Hexylene glycol. Spectral databases like PubChem provide reference spectra.[16] In the 1H NMR spectrum of this compound, the proton signals would be absent due to deuteration, which is a key indicator of successful isotopic labeling. The 13C NMR would show characteristic shifts for the carbon atoms, with splitting patterns indicative of coupling to deuterium.
Safety and Handling
While specific safety data for this compound is limited, it should be handled with the same precautions as non-deuterated Hexylene glycol. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Handling in a well-ventilated area.
-
Wearing appropriate personal protective equipment (gloves, safety glasses).
-
Avoiding contact with skin and eyes.
Conclusion
This compound is a valuable tool for researchers and scientists, particularly in the field of drug development and clinical analysis, where accurate quantification of analytes in complex biological matrices is essential. Its use as an internal standard in GC-MS and LC-MS methodologies provides a reliable means to correct for analytical variability, thereby ensuring the accuracy and precision of the results. While specific synthesis and application protocols for the deuterated form are not extensively detailed in public literature, the established principles of isotopic labeling and internal standard use provide a strong foundation for its effective implementation in the laboratory.
References
- 1. Hexylene glycol [webbook.nist.gov]
- 2. Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 4. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 5. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 6. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]
- 7. Preparation of 2-Methyl-2,4-pentanediol_Chemicalbook [chemicalbook.com]
- 8. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]
- 9. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Hexylene glycol [webbook.nist.gov]
- 16. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Nuances of Deuteration: An In-depth Technical Guide to the Isotopic Purity of Hexylene Glycol-d12
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the use of deuterated compounds as internal standards, tracers, and even as active pharmaceutical ingredients (APIs) is increasingly prevalent. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a molecule, often leading to improved metabolic stability. Hexylene glycol-d12, the deuterated analogue of 2-methyl-2,4-pentanediol, serves as a valuable tool in these endeavors. However, its utility is intrinsically linked to its isotopic purity—a critical parameter that dictates its performance and the reliability of experimental outcomes.
This technical guide provides a comprehensive overview of the isotopic purity of this compound. It delves into the analytical methodologies for its determination, presents representative data, and offers detailed experimental protocols to empower researchers in their quest for precise and accurate molecular characterization.
The Significance of Isotopic Purity
The isotopic purity of a deuterated compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is a crucial quality attribute for several reasons:
-
Quantitative Accuracy: In bioanalytical assays utilizing this compound as an internal standard, high isotopic purity is paramount for accurate quantification of the non-deuterated analyte. The presence of significant amounts of undeuterated or partially deuterated species can lead to interference and compromise the integrity of the results.
-
Metabolic Profiling: When used as a tracer in metabolic studies, the isotopic enrichment of this compound must be precisely known to accurately track its metabolic fate.
-
Therapeutic Efficacy: For deuterated drugs, the degree of deuteration can directly impact their therapeutic efficacy and safety profile by influencing the rate of metabolism.
Quantitative Analysis of Isotopic Purity
The determination of isotopic purity involves quantifying the distribution of different isotopologues—molecules that differ only in their isotopic composition. For this compound, the primary species of interest is the fully deuterated (d12) form, but lesser deuterated variants (d0 to d11) can also be present. The following table summarizes hypothetical yet representative data for a typical batch of this compound, illustrating the expected distribution of major isotopologues. Commercially available deuterated compounds typically have an isotopic enrichment of ≥98%.[1]
| Isotopologue | Chemical Formula | Relative Abundance (%) |
| This compound | C₆D₁₄O₂ | > 98% |
| Hexylene glycol-d11 | C₆HD₁₃O₂ | < 2% |
| Other Isotopologues (d0-d10) | - | Trace |
| Overall Isotopic Enrichment | > 99 atom % D |
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for assessing the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the location and extent of deuteration. Both ¹H and ²H NMR can be employed.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3) to a final concentration of 10-20 mg/mL.
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the different positions in the Hexylene glycol molecule.
-
The percentage of deuterium incorporation at each position can be calculated by comparing the integral of the residual proton signal to the integral of a known internal standard or by assuming the sum of all residual proton signals corresponds to the total undeuterated fraction.
-
-
²H NMR Analysis:
-
Acquire a quantitative ²H NMR spectrum.
-
Integrate the deuterium signals.
-
The relative integrals of the different deuterium signals can confirm the positions of deuteration and provide an estimate of the isotopic enrichment at each site.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive technique that allows for the accurate mass determination of different isotopologues, enabling their relative quantification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the chosen ionization technique (e.g., methanol for electrospray ionization).
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infuse the sample directly or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum in a suitable mass range to encompass all expected isotopologues.
-
The high mass accuracy of the instrument allows for the separation and identification of the monoisotopic peaks of the different isotopologues (d0 to d12).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas of the respective isotopologues.
-
Calculate the relative abundance of each isotopologue to determine the overall isotopic purity.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and the expected statistical distribution of its isotopologues.
Caption: Workflow for Isotopic Purity Determination.
Caption: Statistical Distribution of Isotopologues.
References
Hexylene glycol-d12 molecular weight and formula
This guide provides the core physicochemical properties of Hexylene Glycol-d12, a deuterated form of hexylene glycol.[1][2] The information is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in metabolic studies.
Physicochemical Properties
This compound, also known as 2-Methyl-2,4-pentanediol-d12, is the deuterium-labeled version of hexylene glycol.[1] The substitution of hydrogen atoms with deuterium isotopes results in a higher molecular weight compared to the unlabeled compound. This isotopic labeling is crucial for its use in quantitative analyses using techniques like NMR, GC-MS, or LC-MS.[1]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₂D₁₂O₂ | [3][4][5] |
| Molecular Weight | 130.25 g/mol | [1][3][5] |
| Unlabeled CAS Number | 107-41-5 | [4][5][6] |
| Labeled CAS Number | 284474-72-2 | [3][4][6] |
The unlabeled counterpart, hexylene glycol (C₆H₁₄O₂), has a molecular weight of approximately 118.17 g/mol .[7]
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound and its fundamental properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 284474-72-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. This compound | CAS 284474-72-2 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 284474-72-2 | LGC Standards [lgcstandards.com]
- 7. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Hexylene Glycol-d12 in Common Laboratory Solvents
Hexylene glycol is an organic compound that is miscible with water and a wide array of organic solvents, making it a versatile component in numerous applications.[1][2][3] Its dual hydroxyl groups and hydrocarbon backbone allow it to interact favorably with both polar and non-polar substances.[1]
Qualitative Solubility Data
The solubility of standard hexylene glycol in various common laboratory solvents is summarized below. It is anticipated that Hexylene Glycol-d12 will exhibit similar miscibility and solubility.
| Solvent Class | Solvent Example | Solubility Profile |
| Polar Protic | Water | Fully Miscible[4][5][6][7][8][9] |
| Ethanol | Soluble[5][10] | |
| Methanol | Soluble | |
| Polar Aprotic | Acetone | Soluble[2] |
| Acetonitrile | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Non-Polar | Diethyl Ether | Soluble[5] |
| Toluene | Soluble | |
| Hexane | Soluble in lower aliphatic hydrocarbons[5] | |
| Other | Fatty Acids | Miscible[5] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following is a generalized experimental protocol based on the widely used shake-flask method for determining liquid-liquid or solid-liquid equilibrium.[11]
Objective: To determine the concentration of this compound in a solvent at saturation (equilibrium).
Materials:
-
This compound
-
Selected solvents of high purity
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight caps (e.g., PTFE-lined)
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Solvent: Degas the solvent if necessary to prevent bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the two phases to separate. If an emulsion forms or separation is slow, the vials may be centrifuged.[11]
-
Sampling: Carefully extract an aliquot from the solvent phase (the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.
-
Filtration: To remove any micro-droplets or fine particulates of the undissolved solute, filter the collected aliquot through a chemically inert syringe filter into a clean vial.[11]
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent at known concentrations.
-
Analyze the filtered sample and the calibration standards using a suitable analytical method like GC-MS or HPLC.[11] The use of a deuterated standard necessitates a mass-sensitive detector for accurate differentiation from any residual non-deuterated compound.
-
Construct a calibration curve from the standards and determine the concentration of this compound in the experimental sample.
-
-
Data Reporting: Report the solubility as mass per unit volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.[11]
Visualized Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Generalized workflow for determining solubility via the shake-flask method.
References
- 1. guidechem.com [guidechem.com]
- 2. Hexylene Glycol at Best Price, Industrial Grade Solvent & Coupling Agent [somu-group.com]
- 3. taminkalatak.com [taminkalatak.com]
- 4. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sanjaychemindia.com [sanjaychemindia.com]
- 6. HEXYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. monumentchemical.com [monumentchemical.com]
- 8. arkema.com [arkema.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. HEXYLENE GLYCOL (HG) - Ataman Kimya [atamanchemicals.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Structure of 2-Methyl-2,4-pentanediol-d12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Methyl-2,4-pentanediol-d12. This deuterated analog of 2-methyl-2,4-pentanediol (commonly known as hexylene glycol) is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, where it serves as an internal standard for analytical quantification.
Chemical Structure and Properties
2-Methyl-2,4-pentanediol-d12 is a saturated diol in which all twelve hydrogen atoms on the carbon skeleton have been replaced with deuterium. Its structure features two hydroxyl groups at positions 2 and 4 of a 2-methylpentane backbone. The presence of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a property that is crucial for its use in mass spectrometry-based applications.
Linear Formula: (CD₃)₂C(OH)CD₂CD(OH)CD₃
Molecular Structure:
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Methyl-2,4-pentanediol-d12.
| Property | Value | Reference |
| Molecular Weight | 130.25 g/mol | |
| CAS Number | 284474-72-2 | |
| Isotopic Purity | ≥98 atom % D | |
| Boiling Point | 197 °C (lit.) | |
| Density | 1.014 g/mL at 25 °C | |
| Mass Shift (M+12) | The molecular ion peak is shifted by +12 m/z units compared to the non-deuterated analog. |
Spectroscopic Data
Predicted ¹H NMR Data
In a ¹H NMR spectrum of a fully deuterated compound like 2-Methyl-2,4-pentanediol-d12, the only observable proton signals would be from the two hydroxyl (-OH) groups. The signals from the carbon-bound deuterons would be absent.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.0-4.0 | Broad Singlet | 2 x -OH |
Note: The chemical shift of hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is simplified due to the absence of ¹H-¹³C coupling. The chemical shifts are not significantly affected by deuteration.
| Chemical Shift (δ) ppm | Assignment |
| ~70 | C2 |
| ~68 | C4 |
| ~52 | C3 |
| ~29 | C1, C5 |
| ~24 | C-CH₃ (on C2) |
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 2-Methyl-2,4-pentanediol-d12 is expected to show a molecular ion peak at m/z 130. The fragmentation pattern would be analogous to the non-deuterated compound, with key fragments shifted by the mass of the incorporated deuterium atoms.
| m/z (Predicted) | Fragment Ion |
| 130 | [M]⁺ |
| 115 | [M - CD₃]⁺ |
| 97 | [M - CD₃ - D₂O]⁺ |
| 65 | [(CD₃)₂COH]⁺ |
| 50 | [CD(OH)CD₃]⁺ |
Experimental Protocols
The synthesis of 2-Methyl-2,4-pentanediol-d12 is not commonly detailed in standard literature. However, a plausible and efficient synthetic route involves a two-step process starting from deuterated acetone (acetone-d6).
Step 1: Synthesis of Diacetone Alcohol-d12
This step involves the base-catalyzed aldol condensation of acetone-d6.
Materials:
-
Acetone-d6 (CD₃COCD₃)
-
Barium hydroxide (Ba(OH)₂)
-
Anhydrous calcium chloride (optional, for drying acetone-d6)
Procedure:
-
Dry the acetone-d6 over anhydrous calcium chloride if necessary.
-
Set up a Soxhlet extraction apparatus with a round-bottom flask.
-
In the thimble of the Soxhlet extractor, place a plug of glass wool and then fill it with barium hydroxide.
-
Add the dried acetone-d6 to the round-bottom flask.
-
Reflux the acetone-d6 for an extended period (48-72 hours). The acetone will continuously cycle over the barium hydroxide catalyst, promoting the aldol condensation to form diacetone alcohol-d12.
-
Monitor the reaction progress by checking the boiling point of the mixture, which will increase as the reaction proceeds.
-
After the reaction is complete, allow the mixture to cool.
-
Purify the resulting diacetone alcohol-d12 by fractional distillation under reduced pressure to separate it from unreacted acetone-d6.
Step 2: Reduction of Diacetone Alcohol-d12 to 2-Methyl-2,4-pentanediol-d12
This step involves the catalytic hydrogenation of the ketone group in diacetone alcohol-d12.
Materials:
-
Diacetone alcohol-d12 (from Step 1)
-
Raney Nickel or other suitable hydrogenation catalyst
-
Deuterium gas (D₂) or a source of deuteride (e.g., sodium borodeuteride, NaBD₄)
-
Anhydrous ethanol or other suitable solvent
Procedure using Catalytic Deuteration:
-
In a high-pressure hydrogenation apparatus, dissolve the diacetone alcohol-d12 in anhydrous ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Pressurize the reactor with deuterium gas (D₂) to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature and stir vigorously.
-
Monitor the reaction by observing the uptake of deuterium gas.
-
Once the reaction is complete, cool the reactor, and carefully vent the excess deuterium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-Methyl-2,4-pentanediol-d12 by vacuum distillation.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 2-Methyl-2,4-pentanediol-d12 from acetone-d6.
Caption: Synthesis of 2-Methyl-2,4-pentanediol-d12.
Logical Relationship: Use as an Internal Standard
This diagram shows the logical workflow of using 2-Methyl-2,4-pentanediol-d12 as an internal standard in a quantitative analysis by LC-MS or GC-MS.
Caption: Workflow for using d12-labeled internal standards.
Navigating the Landscape of Deuterated Hexylene Glycol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Deuterated hexylene glycol, a stable isotope-labeled form of hexylene glycol, serves as a valuable tool in pharmaceutical and metabolic research, primarily as a tracer and an internal standard for quantitative analysis.[1] While its deuteration enhances its utility in specific analytical applications, the fundamental safety and handling protocols are predicated on the well-established characteristics of its non-deuterated counterpart, hexylene glycol. This guide provides an in-depth overview of the safety considerations, handling procedures, and emergency responses essential for the responsible use of deuterated hexylene glycol in a laboratory setting.
Understanding the Hazard Profile
Deuterated hexylene glycol should be handled with the same precautions as standard hexylene glycol. It is classified as a skin and eye irritant.[2][3][4][5][6] Ingestion may be harmful, and inhalation of high concentrations of vapor can lead to respiratory tract irritation, dizziness, and nausea.[3][7][8]
GHS Hazard Classification for Hexylene Glycol:
Summary of Toxicological Data:
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral LD50 | >2000 and <5000 mg/kg | Rat | [9] |
| Acute Dermal LD50 | >2000 mg/kg | Rat | [9] |
| Acute Inhalation LC50 | ≥ saturated vapour concentration | [9] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing exposure risks.
Engineering Controls:
-
Work in a well-ventilated area.[2][10] Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for safe handling.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full face shield where splashing is possible.[3][10][11] | To prevent serious eye irritation from splashes or vapors. |
| Hand Protection | Wear protective gloves.[2][10] Nitrile or butyl rubber gloves are recommended.[12][13] | To prevent skin irritation upon contact.[3] |
| Skin and Body Protection | Lab coat, apron, or coveralls to prevent skin contact.[3] Closed-toe shoes are mandatory.[14] | To protect skin from accidental spills. |
| Respiratory Protection | Generally not required with adequate ventilation. If vapors are not controlled, use an appropriate respirator.[3][10] | To prevent inhalation of irritating vapors. |
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][5][15]
-
Incompatible with strong acids, strong bases, and strong oxidizing agents.[2][8]
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for handling deuterated hexylene glycol in a research setting, emphasizing safety at each step.
Caption: Safe handling workflow for deuterated hexylene glycol.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][6][10] |
| Skin Contact | Wash with plenty of soap and water.[2][10] If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing and wash it before reuse.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[10][16] If respiratory symptoms develop, seek medical attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[10] |
Spill Response:
The following decision tree outlines the appropriate response to a spill.
Caption: Spill response decision tree for deuterated hexylene glycol.
Physical and Chemical Properties
Understanding the physical properties of deuterated hexylene glycol is essential for its safe handling and use in experiments. The properties are expected to be very similar to standard hexylene glycol.
| Property | Value |
| Appearance | Colorless liquid[5][17] |
| Odor | Mild, sweetish[18] |
| Boiling Point | 197 °C (387 °F)[5][19] |
| Melting Point | -50 °C (-58 °F)[5][19] |
| Flash Point | 93 - 97 °C (200 - 207 °F) (Closed Cup)[4][13][17] |
| Solubility in Water | Miscible[5][17][20] |
| Vapor Pressure | 0.05 mmHg @ 20 °C[5][18] |
| Density | 0.924 kg/L @ 20 °C[5] |
Conclusion
The responsible use of deuterated hexylene glycol in research necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. greenfield.com [greenfield.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. monumentchemical.com [monumentchemical.com]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. cometchemical.com [cometchemical.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. hsa.ie [hsa.ie]
- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 13. redox.com [redox.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. nj.gov [nj.gov]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. arkema.com [arkema.com]
- 18. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 20. chemical-supermarket.com [chemical-supermarket.com]
Methodological & Application
Application Note: Quantitative Analysis of Hexylene Glycol in Cosmetic Formulations using GC-MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of hexylene glycol in cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS) with Hexylene glycol-d12 as an internal standard. Hexylene glycol is a common ingredient in cosmetics, acting as a surfactant, emulsifier, and viscosity-reducing agent. Accurate quantification is essential for quality control and formulation development. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for hexylene glycol.
Introduction
Hexylene glycol (2-methyl-2,4-pentanediol) is widely used in the cosmetic industry.[4] Its concentration in final products needs to be carefully controlled to ensure product quality and stability. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity and selectivity.[3][5] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis as it closely mimics the analyte's behavior during extraction and analysis, thus compensating for potential matrix effects and variations in instrument response.[1][2][6] This application note provides a detailed protocol for the extraction and GC-MS analysis of hexylene glycol in cosmetic creams, along with expected performance characteristics.
Experimental
Reagents and Materials
-
Hexylene Glycol analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Methylene Chloride (GC grade)[4]
-
Anhydrous Sodium Sulfate
-
Cosmetic cream matrix (placebo)
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary GC column (e.g., DB-Wax, 60 m x 0.25 mm x 0.25 µm or similar)[4]
-
Autosampler
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of Hexylene Glycol (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the hexylene glycol stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.
-
-
Sample Extraction:
-
Accurately weigh 1.0 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of methanol to the tube.
-
Vortex for 2 minutes to ensure complete dispersion of the cream.
-
Add 5 mL of methylene chloride and vortex for another 2 minutes.
-
Centrifuge the sample at 5000 x g for 10 minutes to separate the layers.
-
Transfer the supernatant to a clean tube.
-
Add 0.5 g of anhydrous sodium sulfate to remove any residual water.
-
Transfer 1 mL of the final extract into an autosampler vial.
-
Add 10 µL of the 1 mg/mL this compound internal standard solution.
-
GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Injector Temperature | 250 °C |
| Column | DB-Wax, 60 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C (hold 1 min), ramp at 10 °C/min to 220 °C (hold 5 min) |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | Hexylene Glycol: 59, 83; this compound: 65, 95 (hypothetical, to be confirmed by analysis) |
| Dwell Time | 100 ms |
Results and Discussion
The use of this compound as an internal standard is expected to yield excellent linearity and precision. A typical calibration curve should have a correlation coefficient (r²) of >0.99. The precision, expressed as the relative standard deviation (%RSD), is anticipated to be less than 10% for replicate preparations. The accuracy, determined by spiking a placebo cosmetic cream with known concentrations of hexylene glycol, is expected to be within 90-110%.
Table 1: Expected Quantitative Performance Data
| Parameter | Expected Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | <10% |
| Accuracy (%) | 90-110% |
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of hexylene glycol in cosmetic formulations. The use of a deuterated internal standard effectively mitigates matrix effects and ensures high-quality data for quality control and research purposes.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Hexylene Glycol.
Detailed Experimental Protocol
1.0 Objective
To quantify the concentration of hexylene glycol in a cosmetic cream sample using GC-MS with this compound as an internal standard.
2.0 Materials and Reagents
-
Hexylene Glycol (analytical standard, >99% purity)
-
This compound (isotopic purity >98%)
-
Methanol (HPLC Grade)
-
Methylene Chloride (GC Grade)[4]
-
Anhydrous Sodium Sulfate
-
15 mL polypropylene centrifuge tubes
-
2 mL autosampler vials with caps
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
3.0 Instrument and Equipment
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph with Mass Spectrometer (GC-MS) and autosampler
4.0 Procedure
4.1 Preparation of Stock Solutions
-
Hexylene Glycol Stock (1 mg/mL): Accurately weigh 100 mg of hexylene glycol and dissolve it in methanol in a 100 mL volumetric flask.
-
This compound Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.
4.2 Preparation of Calibration Curve Standards
-
Prepare a series of dilutions from the Hexylene Glycol Stock solution in methanol to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
To 1 mL of each of these standard solutions, add 10 µL of the 1 mg/mL this compound internal standard stock solution. This results in a constant internal standard concentration of approximately 10 µg/mL in each standard.
4.3 Sample Preparation
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol.
-
Vortex for 2 minutes.
-
Add 5.0 mL of methylene chloride.
-
Vortex for 2 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube containing approximately 0.5 g of anhydrous sodium sulfate.
-
Vortex briefly and allow to stand for 5 minutes.
-
Transfer 1 mL of the dried extract to a 2 mL autosampler vial.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
Cap the vial and vortex to mix.
4.4 GC-MS Analysis
-
Set up the GC-MS system with the parameters listed in the application note.
-
Create a sequence table including the calibration standards, a blank (methanol), and the prepared samples.
-
Inject 1 µL of each solution into the GC-MS system.
5.0 Data Analysis and Calculations
-
Integrate the peaks for the quantifier ions of hexylene glycol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of hexylene glycol in the samples using the equation from the calibration curve and the peak area ratio of the sample.
-
Account for the initial sample weight and dilution factors to determine the final concentration of hexylene glycol in the cosmetic cream.
Signaling Pathway and Logical Relationship Diagram
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Hexylene Glycol-d12 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hexylene glycol-d12 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed protocols, data presentation, and key considerations are outlined to ensure accurate and reproducible results in research, quality control, and drug development settings.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] It is a primary ratio method, meaning that with a certified reference material, it can provide highly accurate and traceable quantification without the need for compound-specific calibration curves.[3][4] qNMR is widely employed in the pharmaceutical industry for purity assessment, potency determination of active pharmaceutical ingredients (APIs), and quantification of impurities and residual solvents.[5][6]
The use of an internal standard is a common and recommended approach in qNMR to achieve high precision and accuracy.[4][7] The internal standard is a compound of known purity that is added in a precisely weighed amount to the sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the quantity of the analyte can be determined.
This compound as a qNMR Internal Standard
This compound (2-Methyl-2,4-pentanediol-d12) is the deuterated form of hexylene glycol. Its primary application in NMR spectroscopy is as an internal standard for quantitative analysis.[7] The deuteration of the molecule minimizes its own proton signals in the ¹H NMR spectrum, which is advantageous as it reduces spectral crowding and potential overlap with analyte signals.[7]
A summary of the relevant physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₂D₁₂O₂ | [7][8] |
| Molecular Weight | 130.25 g/mol | [7][8] |
| CAS Number | 284474-72-2 | [7][8] |
| Appearance | Colorless Liquid | |
| Solubility | Miscible with water and many organic solvents |
While this compound is highly deuterated, residual, non-deuterated molecules will be present, giving rise to low-intensity signals in the ¹H NMR spectrum. The approximate chemical shifts for the protons in non-deuterated hexylene glycol (2-methyl-2,4-pentanediol) are listed below. The residual peaks in this compound will have very similar chemical shifts.
| Protons | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |
| -CH₃ (at C2) | ~1.23 | singlet | 6H |
| -CH₂- | ~1.35 | doublet | 2H |
| -CH- | ~4.00 | multiplet | 1H |
| -CH₃ (at C4) | ~1.20 | doublet | 3H |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. It is recommended to run a spectrum of the this compound standard in the chosen solvent to confirm the exact chemical shifts of the residual peaks.
Experimental Protocol: Purity Determination using qNMR with this compound Internal Standard
This protocol describes a general method for determining the purity of an analyte using this compound as an internal standard.
-
Analyte of interest
-
This compound (of known purity)
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR spectrometer
-
NMR tubes
-
Weighing: Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean, dry vial. Record the exact weight.
-
Internal Standard Addition: Accurately weigh an appropriate amount of this compound internal standard (e.g., 5-10 mg) and add it to the same vial. The goal is to have a signal intensity ratio between the analyte and the standard that is ideally close to 1:1 for the peaks chosen for integration.[4] Record the exact weight.
-
Dissolution: Add a precise volume of the chosen deuterated NMR solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[9]
-
Mixing: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle swirling.
-
Transfer: Transfer the solution to a clean, dry NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube.[5]
To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully set.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | To ensure maximum signal intensity. |
| Relaxation Delay (d1) | 5 to 7 times the longest T₁ of the signals being quantified | To allow for full relaxation of the protons between scans, which is crucial for accurate integration. The T₁ of both the analyte and internal standard signals of interest should be measured using an inversion-recovery experiment. |
| Acquisition Time (at) | Sufficiently long for good digital resolution | Typically 2-4 seconds. |
| Number of Scans (ns) | Sufficient to achieve a high signal-to-noise (S/N) ratio | For a precision of better than 1%, an S/N of at least 250:1 is recommended. |
| Spinning | Off | To avoid spinning sidebands which can interfere with accurate integration. |
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N ratio without significantly distorting the lineshape.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration: Integrate the selected, well-resolved signals of both the analyte and the this compound internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all integrated peaks.
Data Presentation and Calculation
The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I_analyte : Integral of the analyte signal
-
N_analyte : Number of protons corresponding to the analyte signal
-
I_std : Integral of the internal standard signal (this compound)
-
N_std : Number of protons corresponding to the internal standard signal
-
MW_analyte : Molecular weight of the analyte
-
MW_std : Molecular weight of the internal standard (130.25 g/mol for this compound)
-
m_analyte : Mass of the analyte
-
m_std : Mass of the internal standard
-
Purity_std : Purity of the internal standard
The following table presents a hypothetical example of a purity determination of an analyte (Compound X, MW = 250.0 g/mol ) using this compound as an internal standard.
| Parameter | Value |
| Mass of Compound X (m_analyte) | 15.20 mg |
| Mass of this compound (m_std) | 8.50 mg |
| Purity of this compound (Purity_std) | 99.8% |
| Analyte Signal Integral (I_analyte) | 2.54 |
| Number of Protons for Analyte Signal (N_analyte) | 2 |
| Internal Standard Signal Integral (I_std) | 3.10 |
| Number of Protons for Internal Standard Signal (N_std) | 6 (using the residual -CH₃ singlet at C2) |
| Calculated Purity of Compound X | 98.7% |
Visualizations
Caption: Workflow for quantitative NMR using an internal standard.
References
- 1. (4S)-2-Methyl-2,4-pentanediol | C6H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]
- 3. Ethylene glycol(107-21-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262) [hmdb.ca]
- 7. Page loading... [guidechem.com]
- 8. 2-Methyl-2,4-pentanediol(107-41-5) 1H NMR [m.chemicalbook.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Application Notes and Protocols for Employing Hexylene Glycol-d12 in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Hexylene glycol (2-methyl-2,4-pentanediol) is a widely utilized precipitating agent in macromolecular crystallography. Its deuterated form, hexylene glycol-d12, offers a significant advantage in neutron crystallography studies. The replacement of hydrogen atoms with deuterium atoms reduces the incoherent scattering of neutrons, which substantially lowers the background noise and enhances the signal-to-noise ratio of the diffraction data. This leads to clearer nuclear density maps, enabling the precise localization of hydrogen/deuterium atoms and water molecules within the protein structure. Such detailed structural information is invaluable for understanding enzyme mechanisms, protein-ligand interactions, and the role of hydration in protein function, all of which are critical aspects of structure-based drug design.
Disclaimer: Specific experimental data and established protocols for the use of this compound in protein crystallization are not widely available in published literature. The following protocols and data are based on established methodologies for non-deuterated hexylene glycol and the principles of using deuterated reagents in neutron crystallography. These should be considered as a starting point for experimental design and optimization.
Key Advantages of this compound in Protein Crystallization
-
Reduced Incoherent Scattering: Deuterium has a much smaller incoherent neutron scattering cross-section compared to hydrogen, leading to a significant reduction in background noise during neutron diffraction experiments.
-
Improved Signal-to-Noise Ratio: The lower background results in a better signal-to-noise ratio, allowing for the collection of higher quality diffraction data.
-
Enhanced Visualization of Key Structural Features: The clearer nuclear density maps facilitate the unambiguous identification of protonation states of amino acid residues, the orientation of water molecules, and the precise binding modes of ligands.
-
Complementary to X-ray Crystallography: While X-ray crystallography provides information on the electron density of heavy atoms, neutron crystallography elucidates the positions of hydrogen and deuterium atoms, offering a more complete structural picture.
Applications in Drug Development
The detailed structural insights gained from using this compound in neutron crystallography are highly beneficial for various stages of drug development:
-
Target Validation: Precisely mapping the protonation states of catalytic residues in an enzyme's active site can validate its proposed mechanism and its suitability as a drug target.
-
Structure-Based Drug Design: Understanding the hydrogen bonding networks between a ligand and its target protein allows for the rational design of more potent and selective inhibitors.
-
Lead Optimization: Visualizing the displacement of water molecules upon ligand binding can guide the optimization of lead compounds to improve their binding affinity and pharmacokinetic properties.
Experimental Protocols
1. Preparation of this compound Stock Solutions
-
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in crystallization screening.
-
Materials:
-
This compound (≥98% isotopic purity)
-
Deuterium oxide (D₂O, ≥99.8% isotopic purity)
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile, RNase/DNase-free microcentrifuge tubes or glass vials
-
-
Protocol:
-
In a sterile container, prepare a 50% (v/v) stock solution of this compound by mixing equal volumes of this compound and D₂O.
-
Gently mix the solution until it is homogeneous. Avoid vigorous vortexing to prevent the introduction of air bubbles.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C. For long-term storage, it can be stored at -20°C.
-
2. Protein Preparation for Crystallization in a Deuterated Environment
-
Objective: To exchange the buffer of the purified protein to a deuterated buffer to maximize the benefits of using a deuterated precipitant.
-
Materials:
-
Purified protein solution
-
Deuterated buffer components (e.g., Tris-d7, HEPES-d18)
-
D₂O
-
Dialysis tubing or centrifugal concentrators
-
-
Protocol:
-
Prepare the desired buffer using deuterated components and D₂O. Adjust the pD to the desired value (note: pD = pH reading + 0.4).
-
Perform buffer exchange of the protein solution into the deuterated buffer using either dialysis against a large volume of the deuterated buffer or by repeated concentration and dilution using a centrifugal concentrator.
-
Aim for at least three exchanges to ensure a high level of deuteration of the solvent and exchangeable protons on the protein.
-
Concentrate the protein to the desired concentration for crystallization trials (typically 5-20 mg/mL).
-
3. Crystallization Screening using the Vapor Diffusion Method
-
Objective: To identify initial crystallization conditions for the target protein using this compound as a precipitant. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Materials:
-
Protein solution in deuterated buffer
-
This compound stock solution (50% v/v in D₂O)
-
Deuterated buffer solutions at various pD values
-
Other potential additives (e.g., salts, polymers in D₂O)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Cover slips (for hanging drop)
-
Sealing tape or oil
-
-
Protocol (Sitting Drop Example):
-
Pipette 50-100 µL of the reservoir solution (containing a specific concentration of this compound, buffer, and any additives, all prepared in D₂O) into the reservoir of a crystallization well.
-
In the drop post, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal the well with clear sealing tape to allow for microscopic inspection.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Data Presentation
Table 1: Illustrative Initial Screening Conditions for a Hypothetical Protein Using this compound.
| Condition # | This compound (% v/v) | Buffer (in D₂O) | Additive (in D₂O) | Temperature (°C) | Observation |
| 1 | 10 | 0.1 M Tris-d7 pD 8.5 | None | 20 | Clear Drop |
| 2 | 20 | 0.1 M Tris-d7 pD 8.5 | None | 20 | Precipitate |
| 3 | 15 | 0.1 M HEPES-d18 pD 7.5 | 0.2 M NaCl | 20 | Microcrystals |
| 4 | 12 | 0.1 M HEPES-d18 pD 7.5 | 0.2 M NaCl | 4 | Small Rods |
| 5 | 18 | 0.1 M Citrate-d5 pD 5.6 | 0.1 M (NH₄)₂SO₄ | 20 | Phase Separation |
| 6 | 14 | 0.1 M Citrate-d5 pD 5.6 | 0.1 M (NH₄)₂SO₄ | 4 | Needles |
Table 2: Example of an Optimization Grid for Crystal Growth.
| This compound (% v/v) | pD 7.2 | pD 7.5 | pD 7.8 |
| 10 | Clear | Clear | Clear |
| 12 | Small Rods | Small Rods | Microcrystals |
| 14 | Needles | Large Rods | Small Needles |
| 16 | Precipitate | Needles | Precipitate |
Conditions for the optimization grid are based on the promising result from Condition 4 in the initial screen: 0.1 M HEPES-d18, 0.2 M NaCl at 4°C.
Mandatory Visualization
Caption: Experimental workflow for protein crystallization using this compound.
Caption: Role of protein structure in drug development and signaling pathway modulation.
Application Notes and Protocols for Deuterated Standards in Mass Spectrometry Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), achieving the highest levels of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the critical role of deuterated internal standards in ensuring the reliability and reproducibility of analytical data. Deuterated standards have become the gold standard in bioanalysis, offering significant advantages in drug development, clinical research, and various other fields.[1][2]
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard. However, their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow, from sample extraction to ionization.[1][2] The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can compromise quantitative accuracy, such as sample loss during preparation, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[1][3][4]
Core Principle: The Role of Deuterated Standards
The fundamental principle behind the use of deuterated internal standards lies in ratiometric measurement. A known amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the beginning of the analytical process.[1] The mass spectrometer then measures the signal response of both the native analyte and the deuterated internal standard. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the workflow are normalized.[5] This ensures that the final calculated concentration is a true and accurate representation of the analyte's abundance in the original sample.
Logical Relationship for Quantification
Caption: Logical relationship for quantification using an internal standard.
Application in Therapeutic Drug Monitoring: Tamoxifen
A prominent application of deuterated internal standards is in the therapeutic drug monitoring of tamoxifen, a selective estrogen receptor modulator used in breast cancer treatment.[5] Accurate quantification of tamoxifen and its active metabolites, such as endoxifen and 4-hydroxytamoxifen, is crucial for therapy optimization.[5] Deuterated tamoxifen (e.g., tamoxifen-d5) is commonly employed as the internal standard in these assays.[5]
Estrogen Signaling Pathway
References
Application Notes and Protocols for Hexylene Glycol-d12 as a Tracer in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in pharmacokinetic (PK) research, offering a safe and precise method to study the absorption, distribution, metabolism, and excretion (ADME) of compounds. Hexylene glycol-d12 (2-methyl-2,4-pentanediol-d12) is the deuterated form of hexylene glycol, a widely used solvent and formulation excipient in the pharmaceutical and cosmetic industries.[1] By replacing twelve hydrogen atoms with deuterium, this compound becomes distinguishable from its endogenous or co-administered non-labeled counterpart by mass spectrometry, making it an ideal tracer for pharmacokinetic studies.[2][3][4]
The use of deuterated compounds like this compound can offer significant advantages in drug development.[1] Deuteration can sometimes lead to altered metabolic pathways and clearance rates, which may improve the pharmacokinetic profile of a drug.[1] These application notes provide a comprehensive overview of the use of this compound as a tracer in pharmacokinetic studies, including detailed experimental protocols and data presentation guidelines.
Metabolic Pathway of Hexylene Glycol
The metabolism of hexylene glycol is believed to proceed primarily through oxidation and subsequent conjugation. The initial step involves the oxidation of one of the hydroxyl groups to a ketone, forming diacetone alcohol. This reaction is likely catalyzed by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH). Subsequently, the parent compound and its metabolite can undergo phase II metabolism, primarily glucuronidation, to form more water-soluble conjugates that are readily excreted in the urine.[5]
Caption: Proposed metabolic pathway of this compound.
Experimental Workflows
A typical pharmacokinetic study using this compound as a tracer involves several key stages, from administration to data analysis. The following workflow diagram illustrates the major steps.
References
Application Notes and Protocols for the Use of Hexylene Glycol-d12 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Hexylene glycol-d12 (also known as 2-Methyl-2,4-pentanediol-d12) in sample preparation for quantitative analysis. This compound is a deuterated form of Hexylene glycol, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use can significantly improve the accuracy and precision of quantitative measurements by correcting for analyte loss during sample processing and for variations in instrument response.[1]
Overview and Applications
This compound serves primarily as an internal standard in quantitative analytical methods.[1] Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry because their chemical and physical properties are nearly identical to their non-labeled counterparts. This ensures they behave similarly during extraction, derivatization, and chromatographic separation, and experience similar ionization effects in the mass spectrometer.
Key Applications:
-
Quantitative analysis by GC-MS and LC-MS: Used to accurately determine the concentration of analytes in complex matrices.[1]
-
Metabolomics: Incorporated into sample preparation workflows to correct for variability in the analysis of small molecules in biological samples.
-
Tracer in Drug Development: Employed in studies to track the metabolic fate and pharmacokinetic profiles of pharmaceuticals.[1]
-
Environmental Analysis: Can be used for the quantification of organic pollutants in various environmental samples.
Physicochemical Data
The properties of the non-deuterated form, Hexylene glycol, provide a basis for understanding the behavior of its deuterated analog.
| Property | Value |
| Synonyms | 2-Methyl-2,4-pentanediol-d12; MPD-d12 |
| Molecular Formula | C₆H₂D₁₂O₂ |
| Appearance | Colorless liquid |
| Odor | Mild, sweet |
| Miscibility | Miscible with water, ethanol, and diethyl ether |
Source: General properties based on Hexylene Glycol data.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in sample preparation for both GC-MS and LC-MS analysis.
Protocol for GC-MS Analysis of Volatile and Semi-Volatile Organic Compounds
This protocol is a general guideline for the analysis of volatile and semi-volatile compounds in a liquid matrix.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (e.g., 10 µg/mL in methanol)
-
Sample (e.g., water sample, biological fluid)
-
Extraction solvent (e.g., dichloromethane, hexane)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Collection: Collect the sample in a clean, appropriate container.
-
Internal Standard Spiking: To a known volume of the sample (e.g., 1 mL), add a precise volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution to achieve a final concentration of 100 ng/mL). This should be done at the earliest stage of sample preparation to account for any loss during the process.
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate volume of extraction solvent (e.g., 2 mL of dichloromethane) to the spiked sample.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer with a fresh aliquot of the extraction solvent to ensure complete recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.
-
-
Sample Analysis:
-
Transfer the concentrated extract to a GC vial with an insert.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
GC-MS Parameters (Example):
| Parameter | Setting |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Protocol for LC-MS Analysis of Polar Metabolites in Biological Fluids
This protocol provides a general workflow for the analysis of polar metabolites in biological fluids like plasma or urine.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Working internal standard solution (e.g., 5 µg/mL in methanol)
-
Sample (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
LC-MS vials with inserts
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To a small volume of the sample (e.g., 100 µL of plasma), add a precise volume of the this compound working solution (e.g., 10 µL of 5 µg/mL solution).
-
Protein Precipitation:
-
Add a larger volume of ice-cold protein precipitation solvent (e.g., 400 µL of acetonitrile) to the spiked sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate, being cautious not to disturb the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an LC-MS vial with an insert.
-
Sample Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS system.
LC-MS Parameters (Example):
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) |
Data Presentation
The use of an internal standard like this compound allows for the calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.
Table 1: Example Calibration Curve Data for Analyte X using this compound as Internal Standard
| Analyte X Concentration (ng/mL) | Analyte X Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 151,500 | 0.0505 |
| 10 | 15,300 | 149,800 | 0.1021 |
| 50 | 75,900 | 150,500 | 0.5043 |
| 100 | 151,200 | 149,900 | 1.0087 |
| 500 | 755,000 | 151,000 | 5.0000 |
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte standards. The concentration of the analyte in unknown samples is then determined from this curve.
Mandatory Visualizations
Experimental Workflow Diagram
Logical Relationship for Quantification
References
Application of Hexylene Glycol-d12 in the Analysis of Environmental Samples: A Detailed Guide
Introduction
Hexylene glycol (2-methyl-2,4-pentanediol) is a versatile organic compound utilized in a wide array of industrial and consumer products, including as a solvent, surfactant, and chemical intermediate. Its presence in various formulations raises the potential for its release into the environment, necessitating robust analytical methods for its detection and quantification in environmental matrices such as water, soil, and air. The use of isotopically labeled internal standards is a cornerstone of accurate and precise quantitative analysis, particularly in complex environmental samples. Hexylene glycol-d12, the deuterated analog of hexylene glycol, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation by mass spectrometry.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples. The methodologies outlined are adapted from established analytical procedures for glycols in complex matrices and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.
Key Applications
This compound is primarily used as an internal standard for the quantitative analysis of hexylene glycol and other structurally similar polar volatile organic compounds (VOCs) in various environmental media. Its application enhances the accuracy and reliability of analytical measurements by compensating for variations in sample preparation, injection volume, and instrument response.
Data Presentation
The following tables summarize key quantitative data for a typical GC-MS analysis of hexylene glycol using this compound as an internal standard. These values are based on established methods for glycol analysis and serve as a reference for method development and validation.
Table 1: GC-MS Parameters for Hexylene Glycol Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Hexylene Glycol | ~10.5 | 59 | 83, 43 |
| This compound (IS) | ~10.4 | 68 | 92, 46 |
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (in water) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (in water) |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
The following are detailed protocols for the analysis of hexylene glycol in water and air samples using this compound as an internal standard.
Protocol 1: Analysis of Hexylene Glycol in Water Samples
1. Objective: To quantify the concentration of hexylene glycol in aqueous environmental samples using GC-MS with this compound as an internal standard.
2. Materials and Reagents:
-
Hexylene Glycol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium chloride (analytical grade, baked at 450°C for 4 hours)
-
Deionized water (18.2 MΩ·cm)
-
Sample vials (20 mL, amber glass with PTFE-lined septa)
-
Autosampler vials (2 mL, amber glass with PTFE-lined septa)
-
Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase, 500 mg)
3. Standard Preparation:
-
Primary Stock Standard (1000 mg/L): Accurately weigh 10 mg of hexylene glycol and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard with deionized water to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Spiking Solution: Spike each calibration standard and sample with the internal standard stock solution to a final concentration of 10 µg/L of this compound.
4. Sample Preparation (Liquid-Liquid Extraction):
-
Collect water samples in pre-cleaned amber glass bottles.
-
To a 100 mL aliquot of the water sample in a separatory funnel, add 10 g of sodium chloride and shake to dissolve.
-
Spike the sample with 10 µL of the 1000 mg/L this compound internal standard solution.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a clean collection vial.
-
Repeat the extraction with a fresh 20 mL portion of dichloromethane and combine the extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
5. GC-MS Analysis:
-
Analyze the prepared standards and samples using the GC-MS parameters outlined in Table 1 and Table 2.
6. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of hexylene glycol to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of hexylene glycol in the samples by using the generated calibration curve.
Protocol 2: Analysis of Hexylene Glycol in Air Samples
1. Objective: To determine the concentration of hexylene glycol in ambient or indoor air samples using thermal desorption GC-MS with this compound as an internal standard.
2. Materials and Reagents:
-
Hexylene Glycol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Thermal desorption tubes packed with a suitable sorbent (e.g., Tenax TA)
-
Low-flow air sampling pump
-
Thermal desorption unit coupled to a GC-MS system
3. Standard Preparation:
-
Prepare methanolic stock solutions of hexylene glycol and this compound as described in Protocol 1.
-
Prepare a series of calibration standards by spiking known amounts of the hexylene glycol stock solution onto clean thermal desorption tubes.
-
Spike each calibration standard and sample tube with a fixed amount of the this compound internal standard.
4. Sample Collection:
-
Connect a sorbent tube to a calibrated low-flow air sampling pump.
-
Draw a known volume of air (e.g., 5-100 L) through the sorbent tube at a constant flow rate (e.g., 50-200 mL/min).
-
After sampling, cap the tubes and store them at 4°C until analysis.
5. Sample Preparation and Analysis:
-
Spike the sample tubes with the this compound internal standard if not added prior to sampling.
-
Place the sorbent tube in the thermal desorption unit.
-
Desorb the trapped analytes by heating the tube (e.g., at 250°C for 10 minutes) with a flow of inert gas.
-
The desorbed analytes are transferred to a cold trap and then rapidly heated for injection into the GC-MS.
-
Analyze the samples using the GC-MS parameters outlined in Table 1 and Table 2.
6. Data Analysis:
-
Perform quantification as described in Protocol 1, using the calibration curve generated from the thermally desorbed standards.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical protocols described above.
Signaling Pathways and Logical Relationships
The core principle of using an internal standard in quantitative analysis is based on the logical relationship between the analyte and the standard. The following diagram illustrates this relationship.
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of hexylene glycol in environmental samples. The protocols and data presented here offer a comprehensive guide for researchers and scientists to develop and validate analytical methods for monitoring this compound in the environment. The detailed workflows and logical diagrams further clarify the experimental and quantitative principles involved. Adherence to these protocols, coupled with proper quality control measures, will ensure the generation of high-quality data for environmental assessment and regulatory compliance.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression with Hexylene Glycol-d12 in Mass Spectrometry
Welcome to the technical support center for troubleshooting mass spectrometry (MS) signal suppression issues, with a specific focus on challenges encountered when using Hexylene glycol-d12 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems in their LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS analysis?
This compound is a deuterated form of hexylene glycol. In mass spectrometry, it is commonly used as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte of interest. This allows them to co-elute with the analyte and experience similar effects from the sample matrix, including ion suppression, leading to more accurate and precise quantification.
Q2: What is signal suppression and why is it a concern?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte of interest caused by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[1][2] In severe cases, it can lead to the complete disappearance of the analyte signal.
Q3: Can this compound itself cause signal suppression?
Yes, while this compound is used to compensate for signal suppression, high concentrations of glycols, in general, have been shown to cause ion suppression. This is particularly relevant in electrospray ionization (ESI) where competition for charge and surface activity on the ESI droplets can be affected by the presence of glycols.
Troubleshooting Guides
Problem: I am observing a significant drop in my analyte signal when using this compound.
This is a common indicator of ion suppression. The following steps will guide you through identifying the source of the suppression and mitigating its effects.
Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment
A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.[3][4]
Experimental Protocol: Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of your analyte of interest
-
Blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the analytical column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Prepare a solution of your analyte in the mobile phase at a concentration that gives a stable and moderate signal.
-
Infuse this solution continuously into the MS via the syringe pump at a low flow rate (e.g., 5-10 µL/min). This will create a stable baseline signal for your analyte.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject a prepared blank matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of your analyte throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
-
Step 2: Pinpointing the Source of Suppression
-
Co-elution with this compound: If the signal suppression zone corresponds to the retention time of this compound, the internal standard itself is likely contributing to the suppression.
-
Co-elution with other matrix components: If the suppression occurs at other retention times, other endogenous or exogenous compounds in your sample are the culprits.
Step 3: Mitigation Strategies
Based on the findings from the post-column infusion experiment, you can implement one or more of the following strategies:
Strategy 1: Chromatographic Optimization
The goal is to chromatographically separate your analyte of interest from the interfering compounds, including the high concentration of the internal standard if necessary.
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and the suppression zone.
-
Change the Column: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, etc.) to alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[5]
Strategy 2: Sample Preparation Optimization
Reducing the concentration of interfering substances in your sample before it reaches the MS is a highly effective way to minimize ion suppression.
-
Solid-Phase Extraction (SPE): Develop a robust SPE method to selectively isolate your analyte and remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Utilize LLE to partition your analyte into a clean solvent, leaving interferences behind.
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering compounds to a level where they no longer cause significant suppression.[5] However, this may also decrease the analyte signal, so a balance must be found.
Strategy 3: Adjusting Internal Standard Concentration
If this compound is the cause of suppression, you may be using it at too high a concentration.
-
Optimize IS Concentration: Experiment with lower concentrations of this compound to find the minimum concentration required for reliable quantification without causing significant ion suppression.
Quantitative Data on Glycol-Induced Signal Suppression
Table 1: Quantitative Analysis of Various Glycols in Serum by LC-ESI-MS/MS (Data adapted from a study on the analysis of eight glycols in serum. Note that this study used derivatization to enhance detection, and the values presented are for the derivatized compounds.)[6]
| Glycol Compound | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
| Ethylene glycol | 0.18 | 0.4 |
| Diethylene glycol | 0.25 | 0.6 |
| Triethylene glycol | 0.3 | 0.7 |
| 1,4-Butanediol | 1.1 | 2.3 |
| 1,2-Butanediol | 0.5 | 1.2 |
| 2,3-Butanediol | 0.4 | 0.9 |
| 1,2-Propanediol | 0.6 | 1.4 |
| 1,3-Propanediol | 0.7 | 1.6 |
Note: Lower LOD and LOQ values generally indicate better sensitivity and less signal suppression under the optimized method conditions.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting signal suppression.
Caption: A troubleshooting workflow for diagnosing and resolving signal suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Hexylene Glycol-d12 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Hexylene glycol-d12 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard (IS)?
A1: this compound, a deuterated form of Hexylene glycol, is used as an internal standard in quantitative analysis, primarily in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its main purpose is to correct for the variability in sample preparation and analysis, thereby improving the precision and accuracy of the quantification of the target analyte.[1][2] By adding a known and constant amount of this compound to all samples, including calibrators and unknowns, the ratio of the analyte's response to the internal standard's response is used for calibration, rather than the absolute response of the analyte.[3]
Q2: What are the ideal characteristics of an internal standard like this compound?
A2: An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically and physically similar to the analyte of interest to ensure it behaves similarly during sample preparation, extraction, and chromatographic analysis.[3] Deuterated standards like this compound are ideal as their chemical properties are nearly identical to their non-deuterated counterparts.
-
Purity: The internal standard should be of high purity, with any impurities not interfering with the analysis of the target analyte.[4]
-
No Endogenous Presence: It should not be naturally present in the samples being analyzed.[3][5]
-
Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components in the chromatogram, although with mass spectrometry, co-elution is often acceptable if the masses are distinct.[4]
-
Stability: The internal standard must be chemically stable throughout the entire analytical process.[6]
Q3: What is a typical concentration range for this compound as an internal standard?
A3: The optimal concentration of an internal standard is method-dependent and should be determined during method development. However, a general guideline is to use a concentration that is similar to the expected concentration of the analyte in the samples.[3] For deuterated standards, concentrations in the low µg/mL to ng/mL range are common. For instance, in some applications, a concentration of 5 µg/L has been used for a similar deuterated standard, hexanal-d12.[7] In other analyses involving glycols, a wider range of 2-20 µg/mL has been reported.[8] It is crucial to select a concentration that provides a reproducible and statistically valid signal, well above the limit of detection (LOD).[9]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[3][5] This ensures that it can account for any analyte loss or variability that may occur during all subsequent steps, such as extraction, evaporation, and reconstitution.
Experimental Protocol: Optimizing this compound Concentration
A systematic approach is essential for determining the optimal concentration of this compound for your specific assay. The following protocol outlines a typical workflow for this optimization.
Objective: To determine the concentration of this compound that provides the most accurate and precise quantification of the target analyte over the entire calibration range.
Materials:
-
This compound stock solution of known concentration.
-
Target analyte stock solution of known concentration.
-
Blank matrix (e.g., plasma, urine, or the solvent used for your samples).
-
Calibrated pipettes and other necessary lab equipment.
-
LC-MS or GC-MS system.
Procedure:
-
Prepare Analyte Calibration Standards: Prepare a series of calibration standards of your target analyte in the blank matrix, covering the expected concentration range of your study samples.
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations. A good starting point is to have concentrations that are in the lower, middle, and upper range of your analyte's calibration curve.
-
Spike Samples: For each analyte calibration standard, create multiple aliquots. Spike each set of aliquots with one of the this compound working solutions. This will result in a series of calibration curves, each with a different, fixed concentration of the internal standard.
-
Sample Analysis: Analyze all prepared samples using your established chromatographic method.
-
Data Evaluation:
-
Assess Internal Standard Response: For each concentration of this compound, evaluate the consistency of its peak area across all injections. The response should be stable and well above the instrument's limit of quantification.
-
Evaluate Calibration Curve Performance: For each internal standard concentration, generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration. Evaluate the linearity (R²) of each curve.
-
Determine Precision and Accuracy: Using quality control (QC) samples prepared at low, medium, and high concentrations of the analyte, assess the precision (%CV) and accuracy (%bias) for each internal standard concentration.
-
Data Presentation:
Summarize the results in a table for easy comparison.
| This compound Concentration | IS Peak Area %CV (n=... across all injections) | Calibration Curve R² | QC Low (%CV, %Bias) | QC Mid (%CV, %Bias) | QC High (%CV, %Bias) |
| Concentration 1 (e.g., 10 ng/mL) | |||||
| Concentration 2 (e.g., 50 ng/mL) | |||||
| Concentration 3 (e.g., 100 ng/mL) |
Selection of Optimal Concentration:
The optimal concentration of this compound is the one that results in:
-
Consistent and reproducible IS peak area.
-
Excellent linearity of the calibration curve (R² > 0.99).
-
The best precision (%CV) and accuracy (%bias) for the QC samples across the entire analytical range.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound internal standard.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High Variability in IS Response Across a Run | Inconsistent sample preparation (e.g., pipetting errors). | Ensure pipettes are calibrated and use a consistent procedure for adding the IS to all samples.[4] Thoroughly vortex or mix samples after adding the IS to ensure homogeneity.[4] |
| Matrix effects (ion suppression or enhancement). | Improve chromatographic separation to resolve the IS from interfering matrix components.[4] | |
| Instrument instability (e.g., fluctuating source conditions). | Allow the instrument to stabilize before analysis and monitor system suitability.[4] | |
| Consistently Low IS Response in Samples vs. Standards | Greater matrix suppression in study samples. | Evaluate matrix effects by comparing IS response in neat solutions, post-extraction spiked matrix, and pre-extraction spiked matrix.[4] |
| IS instability in the sample matrix. | Perform a bench-top stability experiment to assess the stability of the IS in the sample matrix over time.[4] | |
| Incorrect IS concentration in the working solution. | Prepare a fresh stock solution and perform serial dilutions to verify the concentration of the working solution.[10] | |
| Consistently High IS Response in Samples vs. Standards | Matrix enhancement in study samples. | Similar to addressing ion suppression, optimize chromatography and sample cleanup to minimize matrix effects. |
| Contamination of the blank matrix used for standards. | Analyze the blank matrix to ensure it is free from any interfering compounds at the retention time of the IS. | |
| Poor Calibration Curve Linearity (R² < 0.99) | Suboptimal IS concentration. | Re-evaluate the IS concentration. A concentration that is too low may result in poor signal-to-noise at the lower end of the curve, while a concentration that is too high can sometimes lead to detector saturation for the IS. |
| "Cross-talk" from the analyte to the IS channel. | This can occur if the isotopic purity of the deuterated standard is low or at very high analyte concentrations.[10] Ensure a high-purity standard is used and check for this effect by injecting a high concentration of the analyte without the IS. | |
| Inappropriate regression model. | Evaluate different weighting factors (e.g., 1/x, 1/x²) for the linear regression. |
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
Caption: Logical workflow for troubleshooting inconsistent internal standard responses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Addressing isotopic exchange issues with Hexylene glycol-d12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address isotopic exchange issues when working with Hexylene glycol-d12.
Troubleshooting Guides
Isotopic exchange, the unintended substitution of deuterium with hydrogen, can compromise the integrity of studies using this compound. The primary cause of this back-exchange is exposure to proton sources, most commonly atmospheric moisture or residual water in solvents and on labware. This guide provides a systematic approach to identifying and mitigating these issues.
Issue: Unexpected Proton Signals in ¹H NMR or Mass Shifts in Mass Spectrometry
This is the most common indicator of isotopic exchange. The appearance of signals corresponding to C-H bonds where C-D bonds are expected, or a lower-than-expected mass-to-charge ratio, points to the replacement of deuterium with hydrogen.
Troubleshooting Workflow:
A logical workflow can help pinpoint the source of proton contamination.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a problem with this compound?
A1: Isotopic back-exchange is the process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment. This is problematic because it can lead to inaccurate results in quantitative analyses (e.g., when used as an internal standard in mass spectrometry) and can complicate spectral interpretation in NMR. The hydroxyl (-OD) groups on this compound are particularly susceptible to exchange with protons from water.
Q2: How hygroscopic is this compound?
A2: Non-deuterated hexylene glycol is described as poorly to moderately hygroscopic, meaning it can absorb moisture from the air.[1][2] Therefore, it is crucial to handle this compound in a dry environment to prevent water from catalyzing the isotopic exchange.
Q3: What are the primary sources of proton contamination?
A3: The most common sources of protons that can lead to back-exchange are:
-
Atmospheric moisture: Especially in humid laboratory environments.
-
Residual water in solvents: Co-solvents or improperly dried deuterated solvents can be a source of contamination.
-
"Wet" labware: Glassware that has not been thoroughly dried can introduce water.
-
Protic solvents: Using this compound in solutions containing other protic solvents (e.g., methanol, ethanol) can facilitate exchange.
Q4: How should I store this compound to maintain its isotopic purity?
A4: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, consider a desiccator to minimize exposure to moisture.
Q5: What is the best way to prepare an NMR sample with this compound to avoid isotopic exchange?
A5: Follow these steps for optimal sample preparation:
-
Dry Glassware: Thoroughly dry your NMR tubes, pipettes, and any other glassware in an oven at a temperature above 100°C for several hours and allow to cool in a desiccator.[4]
-
Use Dry Solvents: Ensure any co-solvents are anhydrous.
-
Inert Atmosphere: Whenever possible, prepare your sample in a glovebox or under a stream of dry, inert gas.[5]
-
Minimize Air Exposure: Cap the NMR tube immediately after adding your sample and solvent.
Q6: I am using this compound as an internal standard for LC-MS and see variable signal intensity. Could this be due to isotopic exchange?
A6: Yes, fluctuations in the signal of a deuterated internal standard can sometimes be attributed to in-source back-exchange.[6] This can occur in the mass spectrometer's ion source, where the deuterated compound may interact with residual water molecules. To mitigate this, ensure your mobile phases are properly degassed and consider using a divert valve to direct the early-eluting, more aqueous part of your gradient to waste.
Quantitative Data Summary
| Factor Influencing Exchange | Level of Concern | Recommended Preventative Action |
| Humidity | High | Handle in a glovebox or under inert gas. Store in a desiccator. |
| Temperature | Elevated temperatures can increase the rate of exchange. | Store at recommended temperatures and avoid unnecessary heating of samples. |
| pH | Acidic or basic conditions can catalyze exchange. | Maintain a neutral pH unless experimentally required. Buffer if necessary. |
| Exposure to Protic Solvents | High | Use co-solvents that are aprotic and anhydrous if possible. |
| Storage Conditions | Improper sealing | Ensure containers are tightly sealed. Consider parafilm for extra protection. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound for use as an Internal Standard
This protocol is designed to minimize the risk of isotopic exchange during the preparation of a stock solution.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Oven-dried volumetric flasks and glassware
-
Syringes for liquid transfer
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place all necessary glassware (volumetric flasks, beakers, etc.) in an oven at 120°C for at least 4 hours.
-
Transfer the hot glassware to a desiccator to cool under vacuum.
-
Once cooled, transfer the glassware to a glovebox or an area flushed with inert gas.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Using a syringe, transfer the required amount of this compound to the volumetric flask.
-
Dilute to the mark with the chosen anhydrous solvent.
-
Cap the flask tightly and wrap the stopper with parafilm.
-
Store the stock solution in a desiccator or a freezer rated for flammable solvents, depending on the solvent used.
Protocol for Minimizing Back-Exchange in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
When using any deuterated compound, including for calibration or as an internal standard in HDX-MS, minimizing back-exchange is critical.
Workflow for Minimizing Back-Exchange in HDX-MS:
Key Considerations:
-
Low Temperature: Maintain low temperatures (0-4 °C) throughout the sample preparation and analysis process to reduce the rate of back-exchange.[7]
-
Low pH: Quench the exchange reaction at a low pH (typically around 2.5) to minimize the exchange rate.
-
Speed: Minimize the time between quenching the reaction and mass analysis. Use fast chromatography to reduce the time the sample is in a protic mobile phase.[8]
References
- 1. chemical-supermarket.com [chemical-supermarket.com]
- 2. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 3. nj.gov [nj.gov]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. Internal Standard fluctuating response - Chromatography Forum [chromforum.org]
- 7. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Performance with Hexylene Glycol-d12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hexylene glycol-d12 to enhance peak shape and resolution in chromatographic analyses. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Disclaimer: Direct experimental data on the specific effects of this compound on chromatographic peak shape and resolution is limited in publicly available literature. The guidance provided here is based on established principles of chromatography, solvent effects, and the known behavior of deuterated compounds in analytical separations.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical advantage of using this compound over non-deuterated Hexylene glycol in my mobile phase?
The primary theoretical advantage lies in the "chromatographic isotope effect." Deuterium (D) forms a slightly stronger and shorter bond with carbon compared to hydrogen (H). This can lead to subtle differences in intermolecular interactions between the analyte, the stationary phase, and the mobile phase. In some instances, replacing a protic solvent with its deuterated counterpart can lead to changes in retention times and potentially improved resolution between closely eluting peaks. The use of deuterated solvents in the mobile phase has been observed to increase retention factors and improve the resolution of isotopologue pairs.[1]
Q2: How can this compound potentially improve peak shape?
Poor peak shape, such as tailing, is often caused by secondary interactions between the analyte and active sites on the stationary phase (e.g., free silanol groups). While not a direct remedy, the altered solvent properties of this compound, due to the isotopic substitution, might influence the solvation of the analyte and its interaction with the stationary phase, potentially minimizing these undesirable interactions and leading to more symmetrical peaks.
Q3: In which chromatographic modes is this compound most likely to have a beneficial effect?
The impact of a deuterated solvent is highly dependent on the separation mechanism.
-
Reversed-Phase Chromatography (RPC): In RPC, where the stationary phase is non-polar, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2] Using this compound as a mobile phase component could subtly alter the polarity and interaction strength, which may be advantageous for separating structurally similar compounds.
-
Normal-Phase Chromatography (NPC): In NPC, the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times due to altered polar interactions with the stationary phase.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, where partitioning is based on hydrophilicity, deuterated peptides have been shown to be slightly more hydrophilic, which can affect their retention and separation.[3]
Troubleshooting Guide: Peak Shape and Resolution Issues
This guide addresses common peak shape problems and offers potential solutions, including considerations for when this compound is a component of the mobile phase.
Issue 1: Peak Tailing
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common issue that can compromise resolution and integration accuracy.
Potential Causes & Solutions
| Cause | Standard Troubleshooting Steps | Considerations with this compound |
| Secondary Interactions | - Operate at a lower pH to suppress silanol ionization.- Use a highly deactivated (end-capped) column.- Add a competing base to the mobile phase. | The slightly altered polarity of this compound may modulate these secondary interactions. Experiment with varying its concentration in the mobile phase. |
| Column Overload | - Dilute the sample and inject a smaller volume.- Use a column with a higher loading capacity (wider diameter, thicker stationary phase).[4] | No specific impact is expected, but always rule out column overload before investigating solvent effects. |
| Column Bed Deformation | - Replace the column frit or the entire column if a void has formed.- Use guard columns and in-line filters to protect the analytical column.[4] | Not related to the use of this compound. |
| Excessive Dead Volume | - Ensure all fittings are properly connected and tubing is cut cleanly and squarely.- Use tubing with a smaller internal diameter where appropriate. | Not related to the use of this compound. |
Issue 2: Peak Fronting
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can also affect quantification.
Potential Causes & Solutions
| Cause | Standard Troubleshooting Steps | Considerations with this compound |
| Sample Overload | - This is the most common cause of peak fronting. Dilute the sample significantly (e.g., 10-fold) and re-inject.[5] | No specific impact is expected. Sample dilution is the primary solution. |
| Sample Solvent Incompatibility | - Dissolve the sample in the mobile phase or a weaker solvent.- If a stronger solvent must be used, inject a smaller volume.[6][7][8] | The properties of this compound as a sample solvent are not well-documented. As a general rule, match the sample solvent to the mobile phase as closely as possible. |
| Low Column Temperature (in GC) | - Increase the initial oven temperature.[5] | Not applicable to liquid chromatography. |
Issue 3: Poor Resolution
Poor resolution results in overlapping peaks, making accurate quantification difficult or impossible.
Potential Causes & Solutions
| Cause | Standard Troubleshooting Steps | Considerations with this compound |
| Insufficient Separation | - Optimize the mobile phase composition (e.g., change the organic modifier ratio).- Change the stationary phase to one with a different selectivity.- Adjust the column temperature. | The use of a deuterated solvent like this compound in the mobile phase can increase retention factors and improve chromatographic resolution for some analytes.[1] Experiment with adding or varying the concentration of this compound. |
| Broad Peaks | - Troubleshoot causes of peak broadening such as dead volume, column degradation, or slow kinetics.- Use a column with smaller particles for higher efficiency.[9] | The impact of this compound on peak width is not established. Focus on standard causes of peak broadening first. |
Experimental Protocols
Protocol 1: Evaluating the Impact of this compound on Resolution
-
System Preparation: Equilibrate the HPLC/UHPLC system with the initial mobile phase (e.g., 50:50 Acetonitrile:Water) until a stable baseline is achieved.
-
Standard Analysis: Inject a standard mixture of the analytes of interest and record the chromatogram, noting the retention times and resolution between critical peak pairs.
-
Mobile Phase Modification: Prepare a new mobile phase containing a small percentage of this compound (e.g., 2-5%), replacing an equivalent amount of the organic modifier.
-
Re-equilibration: Equilibrate the system with the modified mobile phase until a stable baseline is achieved.
-
Modified Analysis: Inject the same standard mixture and record the chromatogram.
-
Comparison: Compare the retention times and resolution from the standard and modified analyses to determine the effect of this compound.
-
Optimization: If a positive effect is observed, further optimize the concentration of this compound.
Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Additives
-
Baseline Chromatogram: Obtain a chromatogram of the tailing peak with the current analytical method.
-
Mobile Phase pH Adjustment: If the analyte is basic, prepare a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid) and re-run the analysis.
-
Competitive Additive: If pH adjustment is not effective or desirable, add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
-
Analysis and Comparison: Analyze the sample with the modified mobile phases and compare the peak symmetry to the baseline chromatogram.
Visualizations
Caption: A logical workflow for troubleshooting common peak shape issues.
Caption: The theoretical basis for the chromatographic isotope effect.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. youtube.com [youtube.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. How to solve the “solvent effect”_ [uhplcslab.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Stability of Hexylene glycol-d12 under different storage conditions
Technical Support Center: Hexylene Glycol-d12
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed, light-protecting container, such as an amber vial, in a cool, dry, and well-ventilated area[1][2]. While it may be shipped at room temperature, long-term storage at refrigerated temperatures (2-8°C) is recommended to minimize potential degradation[1][3][4]. Always consult the Certificate of Analysis provided by the supplier for specific storage recommendations[3].
Q2: What primary factors can affect the stability of this compound?
The stability of this compound is influenced by the same environmental factors as its non-deuterated counterpart: temperature, light, humidity, and exposure to incompatible materials[1].
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can catalyze degradation reactions[1].
-
Moisture (Humidity): As a hygroscopic compound, this compound can absorb moisture from the atmosphere[5]. This can lead to isotopic dilution through H/D exchange, reducing the compound's isotopic purity[2].
-
Incompatible Materials: Contact with strong acids, alkalis, or strong oxidizing/reducing agents should be avoided[6].
Q3: My sample shows lower isotopic enrichment than expected. What could be the cause?
Reduced isotopic enrichment is a common issue, often stemming from H/D exchange with protic sources. Potential causes include:
-
Atmospheric Moisture: Handling the compound in an open environment can lead to moisture absorption[2]. It is crucial to handle the compound under an inert atmosphere like dry nitrogen or argon[2][7].
-
Contaminated Solvents/Reagents: Using solvents or reagents that have not been properly dried can introduce protons that exchange with the deuterium atoms. Always use fresh, high-purity, and dry solvents[5].
-
Improper Storage: Storing the compound in a poorly sealed container can allow moisture to enter over time[1]. Ensure vials are tightly sealed[1].
-
Wet Glassware: Using glassware that has not been thoroughly dried is a direct source of water contamination. Oven-dried glassware is recommended[5].
Q4: What are the potential degradation products of this compound?
While specific degradation studies on the deuterated form are not widely published, the degradation pathways are expected to be similar to those of standard hexylene glycol. Glycols are known to undergo oxidative degradation, potentially forming smaller organic acids[8]. Under forced degradation conditions or improper storage, you might encounter impurities or degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: 2-8°C or -20°C[1]. Short-Term/Shipping: Room Temperature[3][4]. | Minimizes chemical degradation and preserves isotopic enrichment. |
| Light | Store in amber or opaque containers[1]. | Prevents light-catalyzed degradation[1]. |
| Atmosphere | Store in tightly sealed containers, preferably under an inert gas (e.g., Nitrogen, Argon)[2][7]. | Prevents moisture absorption (hygroscopic) and potential oxidation. |
| Humidity | Store in a dry place or desiccator[1][5]. | Minimizes H/D exchange and maintains isotopic purity. |
Table 2: Potential Degradation Products and Impurities
| Compound Class | Specific Examples | Potential Origin |
| Organic Acids | Formic acid, Acetic acid, Glycolic acid, Oxalic acid[8]. | Oxidative degradation of the glycol backbone[8]. |
| Aldehydes | Formaldehyde, Acetaldehyde[9]. | Potential process-related impurities or by-products of oxidation. |
| Water (H₂O) | Not a degradation product, but a critical impurity. | Absorption from the atmosphere due to hygroscopic nature[5]. |
Troubleshooting Guide
Issue 1: Unexpected Peaks in Analytical Spectra (NMR, LC-MS)
-
Possible Cause: Contamination from solvents, reagents, or glassware. Degradation of the sample.
-
Troubleshooting Steps:
-
Run a blank analysis of the solvent to check for impurities.
-
Use fresh, high-purity deuterated solvents from a newly opened ampoule[5].
-
Ensure all glassware is thoroughly cleaned and oven-dried before use[5].
-
Re-evaluate the storage conditions of the sample to check for potential degradation. Was it exposed to light, heat, or air?
-
Issue 2: Inconsistent Results in Quantitative Experiments
-
Possible Cause: Inaccurate concentration due to moisture absorption by the hygroscopic compound.
-
Troubleshooting Steps:
-
Prepare samples in a controlled environment, such as a glove box or under a stream of dry nitrogen, to minimize moisture exposure[5].
-
If the compound is thermally stable, consider drying it under a high vacuum before use[5].
-
Store pre-weighed aliquots in a desiccator to prevent repeated exposure of the main stock to the atmosphere[5].
-
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol provides a framework for assessing the stability of this compound under specific storage conditions, based on ICH guidelines[10][11].
-
Objective: To evaluate the chemical and isotopic stability of a specific batch of this compound over time under defined storage conditions.
-
Materials:
-
This compound (minimum of three different lots, if available).
-
Appropriate container-closure system (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Stability chambers set to desired conditions (e.g., 25°C/60% RH, 40°C/75% RH for accelerated testing)[11].
-
Analytical instrumentation (e.g., ¹H NMR, Karl Fischer titrator, LC-MS, GC-MS).
-
-
Methodology:
-
Initial Analysis (T=0): Characterize the initial state of the sample.
-
Appearance: Visually inspect for color and clarity.
-
Assay/Purity: Determine the chemical purity using GC or LC.
-
Isotopic Enrichment: Determine the level of deuteration using ¹H NMR or Mass Spectrometry.
-
Water Content: Measure using Karl Fischer titration.
-
Degradation Products: Screen for potential impurities using a suitable chromatographic method.
-
-
Sample Storage:
-
Aliquot the sample into the specified container-closure systems.
-
Place the samples in the stability chambers at the defined storage conditions.
-
-
Time-Point Testing:
-
Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies)[11].
-
At each time point, repeat the full panel of analytical tests performed at T=0.
-
-
Data Analysis:
-
Compare the results at each time point to the initial T=0 data.
-
Establish trends for assay, isotopic enrichment, and the formation of any degradation products.
-
Define the shelf-life based on the time it takes for any parameter to fall outside the pre-defined acceptance criteria.
-
-
Logical Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 284474-72-2 | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. labinsights.nl [labinsights.nl]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stabilityhub.com [stabilityhub.com]
- 11. Stability Study Protocol – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Minimizing NMR Interference from Hexylene Glycol-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing nuclear magnetic resonance (NMR) interference from Hexylene glycol-d12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in NMR samples?
This compound (also known as 2-Methyl-2,4-pentanediol-d12) is a deuterated form of hexylene glycol. In NMR, it is primarily used as a deuterated tracer or an internal standard for quantitative analysis.[1] Its deuteration is intended to minimize its signals in ¹H NMR spectra, allowing for clearer observation of the analyte's proton signals.
Q2: If this compound is deuterated, why would it cause interference in my ¹H NMR spectrum?
Even highly deuterated solvents or reagents will contain a small amount of residual protons. Given that this compound may be present in a sample at a much higher concentration than the analyte, these residual signals can be significant and may obscure peaks of interest. Additionally, the physical properties of hexylene glycol, such as its viscosity, can affect the overall quality of the NMR spectrum by causing broader lines.
Q3: What are the expected chemical shifts for this compound in a ¹H NMR spectrum?
A publicly available, definitive ¹H NMR spectrum for this compound is not readily accessible. However, based on the structure (2-methyl-2,4-pentanediol), one can anticipate signals in the aliphatic region of the spectrum. The exact chemical shifts will be influenced by the solvent, temperature, and pH of the sample. The non-deuterated form, hexylene glycol, exhibits characteristic peaks for its methyl and methylene groups.
Q4: Can this compound interfere with ¹³C NMR spectra?
Yes, while the primary concern is often with ¹H NMR, interference in ¹³C NMR is also possible. The carbon atoms in this compound will produce signals in the ¹³C spectrum. Due to the deuterium labeling, these signals will appear as multiplets (due to C-D coupling) and will have different chemical shifts compared to the protonated analogue. These signals could potentially overlap with analyte resonances.
Troubleshooting Guide: Minimizing Interference from this compound
This guide provides a systematic approach to identifying and minimizing NMR signals from this compound.
Step 1: Identify the this compound Signals
The first step is to confirm that the interfering signals are indeed from this compound.
-
Run a Blank Spectrum: If possible, acquire a ¹H NMR spectrum of the formulation buffer or a solution containing this compound at the same concentration used in your sample, but without the analyte. This will provide a reference spectrum for the interfering signals.
-
Diffusion Ordered Spectroscopy (DOSY): A DOSY experiment can be used to distinguish the signals of the larger this compound molecule from your smaller analyte based on their different diffusion coefficients.
Step 2: Optimize Sample Preparation and NMR Tube Selection
Proper sample preparation can sometimes mitigate interference issues.
-
Analyte Concentration: Ensure your analyte concentration is as high as solubility permits to improve the signal-to-noise ratio relative to the interference.
-
NMR Tube Quality: Use high-quality NMR tubes to ensure good magnetic field homogeneity (shimming), which is crucial for effective solvent suppression.[2]
Step 3: Employ Solvent Suppression Techniques
Several pulse sequences are designed to suppress large solvent or excipient signals. The choice of technique depends on the nature of the analyte and the proximity of its signals to the interference.
| Suppression Technique | Principle | Advantages | Disadvantages |
| Presaturation | Irradiates the solvent frequency with a low-power RF field to saturate the signal.[3][4] | Simple to implement; effective for single peak suppression. | Can inadvertently saturate nearby analyte signals or exchangeable protons.[3] |
| WATERGATE (Water Suppression by Gradient-Tailored Excitation) | Uses a combination of selective pulses and gradients to dephase the solvent magnetization.[4][5][6] | Excellent suppression with minimal effect on nearby signals; good for preserving exchangeable proton signals.[4][5][6] | Can have a "notch" of suppression around the solvent frequency, potentially affecting very close signals. |
| WET (Water Enhancement through T1 effects) | A solvent suppression technique that is effective for suppressing multiple solvent peaks.[7] | Can suppress multiple signals simultaneously. | May require more optimization of experimental parameters. |
| Excitation Sculpting | A double pulse-field gradient spin echo method that provides excellent suppression.[4] | Very effective suppression. | Can create a broader suppression notch around the solvent peak.[4] |
Step 4: Adjust Experimental Parameters
Fine-tuning acquisition parameters can improve the quality of your spectrum.
-
Receiver Gain: The large signals from this compound may cause the receiver to overload. Optimize the receiver gain (rga on Bruker systems) to ensure the free induction decay (FID) is not clipped.
-
Acquisition Time and Relaxation Delay: Adjust the acquisition time (aq) and relaxation delay (d1) to ensure proper signal averaging and to accommodate the relaxation properties of your analyte, which might be affected by the viscous nature of the sample.
Experimental Protocols
Protocol 1: Solvent Suppression using Presaturation
This protocol outlines the basic steps for applying presaturation to suppress a single, well-defined interference peak from this compound.
-
Acquire a Standard ¹H Spectrum: Obtain a standard ¹H NMR spectrum to identify the chemical shift of the this compound peak you wish to suppress.
-
Set the Irradiation Frequency: Set the center of the irradiation frequency (o1p) to the chemical shift of the target peak.
-
Enable Presaturation: Select a pulse program that includes presaturation (e.g., zgpr on Bruker systems).
-
Optimize Presaturation Power and Delay:
-
Start with a low presaturation power (e.g., 80-90 dB) and a presaturation delay (d1) of 1-2 seconds.[3]
-
Acquire a spectrum and observe the degree of suppression.
-
If suppression is insufficient, gradually increase the presaturation power or the delay. Be cautious not to broaden the suppression range too much, which could affect nearby analyte signals.
-
-
Acquire Final Spectrum: Once optimal suppression is achieved, acquire the final spectrum with a sufficient number of scans for good signal-to-noise of your analyte.
Visualizations
Troubleshooting Workflow for this compound Interference
Caption: A flowchart illustrating the logical steps for troubleshooting and minimizing NMR interference from this compound.
Logical Relationship of Suppression Techniques
Caption: A diagram showing the relationship between the problem of a large unwanted NMR signal and the various solvent suppression solutions, along with key experimental considerations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
Technical Support Center: Purification of Commercial Hexylene Glycol-d12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial Hexylene glycol-d12.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities, including:
-
Residual non-deuterated or partially deuterated Hexylene glycol: This is often the most common impurity.
-
Water (H2O and D2O): Due to the hygroscopic nature of glycols.
-
Solvents from synthesis: Such as acetone and isopropyl alcohol.[1]
-
Degradation products: Including organic acids like acetic acid.[2]
-
Other glycols: Trace amounts of related glycol compounds.
Q2: What methods can be used to purify commercial this compound?
A2: The two primary methods for purifying this compound are fractional distillation and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4][5] GC-MS is effective for separating and identifying volatile impurities.[6][7][8] NMR can quantify the isotopic purity and identify protonated impurities.
Purification Protocols
Fractional Distillation
Fractional distillation is a suitable method for removing impurities with different boiling points from this compound.[9]
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Use ground glass joints to ensure a good seal.
-
Drying (Optional): If water is a significant impurity, consider pre-drying the this compound with a suitable drying agent that does not react with the glycol.
-
Distillation:
-
Place the commercial this compound in the distillation flask with boiling chips.
-
Heat the flask gently.
-
Collect and discard the initial fraction (forerun), which will contain the most volatile impurities.
-
Carefully collect the main fraction at a stable boiling point. For non-deuterated Hexylene glycol, the boiling point is approximately 197 °C at atmospheric pressure. The boiling point of the deuterated version will be very similar. For heat-sensitive compounds or to lower the boiling point, distillation under reduced pressure is recommended.
-
Leave a small amount of residue in the distillation flask to avoid concentrating non-volatile impurities.
-
-
Purity Analysis: Analyze the collected fraction(s) by GC-MS or NMR to determine the purity.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for removing impurities that are difficult to separate by distillation.[10][11]
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
A reversed-phase C18 column is a common choice for separating moderately polar compounds like Hexylene glycol.
-
The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. For deuterated compounds, using deuterated solvents in the mobile phase can be considered if recovery of the mobile phase is intended.
-
-
Method Development: First, develop an analytical HPLC method to achieve good separation between this compound and its impurities.
-
Preparative Run:
-
Dissolve the commercial this compound in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the this compound peak.
-
-
Solvent Removal: Remove the mobile phase from the collected fractions, for example, by rotary evaporation, to obtain the purified product.
-
Purity Analysis: Analyze the final product by analytical HPLC, GC-MS, or NMR to confirm its purity.
Data Presentation
Table 1: Common Impurities in Commercial Hexylene Glycol and their Boiling Points
| Impurity | Chemical Formula | Boiling Point (°C at 1 atm) |
| Water | H₂O | 100 |
| Acetone | C₃H₆O | 56 |
| Isopropyl Alcohol | C₃H₈O | 82.6 |
| Acetic Acid | C₂H₄O₂ | 118 |
| Hexylene Glycol | C₆H₁₄O₂ | 197 |
Note: The boiling point of this compound will be very close to that of its non-deuterated counterpart.
Table 2: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points.[9] | Suitable for large quantities; effective for removing volatile and non-volatile impurities. | Not effective for impurities with similar boiling points; potential for thermal degradation. |
| Preparative HPLC | Separation based on differential partitioning between stationary and mobile phases.[10][11] | High resolution; effective for removing structurally similar impurities. | Limited sample capacity; requires solvent removal post-purification. |
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient column | Use a longer fractionating column or one with a more efficient packing material. |
| Distillation rate too fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Fluctuating heat source | Ensure a stable and consistent heat source. Use a heating mantle with a controller. |
| Poor insulation | Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient. |
Issue 2: Tailing Peaks in Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Column overload | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Column degradation | Use a guard column or replace the preparative column if it has degraded. |
| Secondary interactions with the stationary phase | Add a competing agent to the mobile phase to block active sites on the stationary phase. |
Visualizations
Caption: Purification and Quality Control Workflow for this compound.
Caption: Troubleshooting Poor Separation in Fractional Distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycol Analysis using a GC Capillary Column [sigmaaldrich.com]
- 8. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 9. Moonshine - Wikipedia [en.wikipedia.org]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Troubleshooting Fluctuating Deuterated Internal Standards
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to inconsistent responses of deuterated internal standards (d-IS) in LC-MS assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations during sample preparation and analysis.[1][2] Since the d-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (like ion suppression or enhancement), and instrument variability.[1][3][4] By adding a known quantity of the d-IS to every sample, standard, and quality control, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more precise and accurate results.[1]
Q2: My d-IS response is fluctuating randomly across the analytical run. What are the likely causes?
Random and high variability in the d-IS signal often points to inconsistencies in the analytical process, which can usually be traced to one of three areas: sample preparation, the LC system, or the mass spectrometer.[5]
-
Sample Preparation: Errors such as inconsistent pipetting, incomplete sample extraction, variable solvent evaporation, or inadequate mixing can lead to different amounts of the d-IS in the final vials.[5]
-
LC Autosampler Issues: Problems like inconsistent injection volumes or air bubbles in the syringe can cause significant variability.[5] Carryover from a preceding high-concentration sample can also manifest as a random signal increase.[5]
-
Mass Spectrometer Instability: A dirty or poorly positioned spray needle in the mass spectrometer's source can result in fluctuating ionization efficiency and an unstable signal.[5]
Q3: I'm observing a consistent downward or upward drift in my d-IS signal over a long run. What does this indicate?
A systematic drift in the d-IS signal suggests a time-dependent problem related to either sample stability or the instrument itself.[5]
-
Sample Stability in Autosampler: The internal standard may be degrading while sitting in the autosampler, especially during long analytical runs. This degradation leads to a decreasing concentration and a downward signal trend.[5]
-
Instrument Temperature Fluctuation: Inconsistent temperature control, particularly of the column, can cause shifts in retention time. This might move the d-IS into a region of the chromatogram with different levels of ion suppression, causing the signal to drift.[5]
-
Insufficient Equilibration: If the LC column is not properly equilibrated between injections, it can lead to retention time shifts and signal drift.
Q4: Why is my d-IS eluting at a slightly different time than my analyte?
This phenomenon is known as a "deuterium isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, causing a minor difference in polarity.[6] If this separation is significant, the analyte and the d-IS will not experience the same matrix components as they elute, leading to differential matrix effects and compromising quantification.[3]
Q5: My d-IS is not adequately correcting for matrix effects. What could be the cause?
This issue, known as "differential matrix effects," occurs when the analyte and the d-IS are affected differently by the sample matrix.[7] A primary cause is the slight chromatographic separation due to the deuterium isotope effect.[7] This small separation can expose the analyte and the internal standard to different co-eluting matrix components, resulting in varied degrees of ion suppression or enhancement.[7] It has been shown that even a minor difference in retention time can lead to a significant difference in ion suppression.[3]
Q6: I suspect my d-IS is unstable. What could be causing this, and how can I check?
A common cause of instability is "isotopic exchange" or "back-exchange," where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or sample matrix.[8][9] This is more likely if deuterium atoms are in chemically active positions (e.g., on -OH, -NH, or -SH groups).[1][8][10] This exchange reduces the d-IS signal and can artificially inflate the analyte signal, compromising accuracy.[1][8]
-
Troubleshooting Steps:
-
Evaluate Label Position: Check the Certificate of Analysis to ensure deuterium labels are on stable, non-exchangeable positions.[1][6][11]
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can catalyze the exchange.[1][9][12]
-
Manage Temperature: Store solutions at low temperatures (-20°C or -80°C) as higher temperatures accelerate exchange.[1][8][9]
-
Conduct Stability Studies: Incubate the d-IS in the sample matrix and mobile phase for various durations to assess its stability under your specific experimental conditions.[1][8]
-
Q7: My calibration curve has a non-zero intercept or my blanks show a signal for the analyte. Could my d-IS be the problem?
Yes, this often points to purity issues with the deuterated internal standard.[1][12] If the d-IS contains a significant amount of the unlabeled analyte as an impurity, it will contribute to the analyte's signal.[1][12] This leads to a positive bias, especially at the lower end of the calibration curve, and can cause a non-zero intercept.[1]
Troubleshooting Workflows & Logic
A systematic approach is crucial for efficiently diagnosing the root cause of d-IS variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Preparing Stock Solutions of Hexylene Glycol-d12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Hexylene glycol-d12 stock solutions for use as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Hexylene glycol, meaning that twelve hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis by mass spectrometry (e.g., LC-MS, GC-MS).[1] Since it is chemically almost identical to the non-labeled analyte (Hexylene glycol), it exhibits similar behavior during sample preparation, chromatography, and ionization.[2] This allows it to effectively compensate for variability in sample extraction, matrix effects, and instrument response.[2][3]
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The generally accepted requirements are:
High purity ensures that the internal standard behaves predictably and does not introduce interferences.[2] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[2]
Q3: In what solvents can I dissolve this compound?
Hexylene glycol is miscible with water and soluble in most organic solvents, including ethanol, ether, and lower aliphatic hydrocarbons.[4][5] For creating stock solutions for analytical purposes, HPLC-grade methanol or acetonitrile are common choices. It is crucial to use a solvent that is compatible with your analytical method (e.g., LC-MS mobile phase).
Q4: How should I store the solid this compound and its stock solution?
-
Solid Form: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Avoid moisture, heat, flames, and sparks.[6]
-
Stock Solution: Transfer the stock solution into TFE-fluorocarbon-sealed screw-cap vials.[8] Store at the recommended temperature, typically -20°C or -80°C, to minimize solvent evaporation and potential degradation.[7] It is also advisable to store solutions under an inert gas to prevent oxidation.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound stock solutions.
Issue 1: Inconsistent or Poor Recovery of the Internal Standard
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery of both the analyte and the internal standard. | Inefficient Extraction: The extraction solvent or procedure may not be optimal for both compounds. | 1. Re-evaluate the polarity of your analyte and the extraction solvent. 2. For liquid-liquid extraction (LLE), ensure you are using a solvent that has a high partition coefficient for your analyte. 3. For solid-phase extraction (SPE), ensure the elution solvent is strong enough to desorb both the analyte and the IS from the sorbent. |
| The internal standard signal is drifting or decreasing over time in the analytical run. | Deuterium Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange). This is more likely with labels at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.[2] | 1. Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a period equivalent to your analytical run time. Re-inject and check if the signal of the unlabeled analyte increases.[2] 2. Control Solvent Conditions: Avoid storing or preparing solutions in strongly acidic or basic conditions, which can catalyze hydrogen-deuterium exchange.[1][6] 3. Check Labeling Position: Whenever possible, choose deuterated standards with labels on stable carbon positions rather than on heteroatoms (-OH, -NH), which are more prone to exchange.[6] |
| High variability in the internal standard peak area across a batch of samples. | Inaccurate Pipetting or Dispensing: Inconsistent addition of the internal standard to each sample. | 1. Verify the calibration and proper functioning of your pipettes. 2. Ensure a consistent and reproducible technique when adding the internal standard to all samples, calibrators, and quality controls. |
| Instability in Solution: The internal standard may be degrading in the prepared solution. | 1. Check the stability of this compound in your chosen solvent and storage conditions. 2. Prepare fresh stock and working solutions more frequently if instability is suspected. |
Issue 2: Inaccurate Quantification and Chromatographic Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| The deuterated internal standard has a different retention time than the analyte. | Isotope Effect: Deuterated compounds can have slightly different physicochemical properties, which may lead to a small shift in retention time, particularly in chromatography. Deuterated compounds often elute slightly earlier in reverse-phase chromatography.[6] | 1. This is a known phenomenon and may not be a significant issue if the shift is small and consistent. 2. Ensure that the peak integration for both the analyte and the internal standard is accurate and reproducible. 3. If the shift is large, it could lead to differential matrix effects. Consider optimizing the chromatographic method to minimize the separation. |
| Results are consistently biased (higher than expected). | Impurity in the Deuterated Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[2] This will contribute to the analyte signal and cause a positive bias. | 1. Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[2] 2. Consult the Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard. 3. Contact the Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[2] |
| Isotopic Contribution (Crosstalk): The analyte's naturally occurring heavy isotopes (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference is small. | 1. Assess Crosstalk: Prepare a series of calibration standards without the internal standard. Analyze these samples and monitor the mass transition of the internal standard. A signal that increases with the analyte concentration confirms isotopic crosstalk. 2. Increase Mass Difference: Ideally, the mass difference between the analyte and the deuterated IS should be at least 3-4 Da to minimize crosstalk. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of the this compound solid into a clean, dry glass vial using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to the vial to achieve a final concentration of 1 mg/mL. For example, if you weighed exactly 10.0 mg, you would add 10.0 mL of solvent.
-
Mixing: Vortex the solution for at least 30 seconds or until the solid is completely dissolved.
-
Storage: Transfer the solution to a labeled, amber, screw-cap vial with a PTFE-lined cap. Store at -20°C or below.
Protocol 2: Preparation of Working Internal Standard Solution
-
Thawing: Allow the primary stock solution to thaw completely and equilibrate to room temperature.
-
Dilution Calculation: Calculate the volume of the primary stock solution needed to prepare the desired concentration and volume of the working solution. For example, to prepare 10 mL of a 10 µg/mL working solution from a 1 mg/mL (1000 µg/mL) stock solution, you would use the following calculation: (V1)(C1) = (V2)(C2) (V1)(1000 µg/mL) = (10 mL)(10 µg/mL) V1 = 0.1 mL or 100 µL
-
Preparation: Using a calibrated pipette, transfer 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with the appropriate solvent (often the mobile phase or a solvent compatible with the initial chromatographic conditions).
-
Mixing: Cap and invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the working solution to a labeled vial and store under appropriate conditions. It is often recommended to prepare fresh working solutions daily or weekly depending on stability.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 5. sanjaychemindia.com [sanjaychemindia.com]
- 6. benchchem.com [benchchem.com]
- 7. Hexylene Glycol – Reliable Solvent for Coatings and Printing Inks [penpet.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with Analytes and Hexylene Glycol-d12
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Hexylene glycol-d12 in their experiments. The information is designed to address common solubility challenges and provide practical solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as a solvent for your analytes.
| Issue | Potential Cause | Suggested Solution |
| Analyte Precipitates Out of Solution | The analyte has low solubility in this compound at the current concentration. The temperature of the solution has decreased, reducing solubility. The analyte has degraded. | - Try heating the solution gently while stirring to aid dissolution. - Consider reducing the concentration of the analyte. - If the analyte is a solid, ensure it is finely ground to increase the surface area for dissolution. - For poorly soluble drugs, co-solvents like ethanol or DMSO can be used in small amounts, though this may complicate spectral analysis.[1] |
| Phase Separation Observed | The analyte or a co-solvent is immiscible with this compound. Water contamination has occurred, leading to phase separation with non-polar analytes. | - Ensure all components of your mixture are miscible. Hexylene glycol is miscible with water and many organic solvents.[2][3][4] - If using a co-solvent, verify its miscibility with this compound. - Dry all glassware thoroughly and handle this compound in a dry atmosphere to minimize water absorption. |
| Unexpected Peaks in NMR Spectrum | Contamination from residual solvents in the NMR tube or from the analyte. The presence of water. | - Clean NMR tubes thoroughly and dry them in an oven before use. - Ensure the analyte is free of residual solvents from purification steps. - this compound is hygroscopic; minimize its exposure to the atmosphere to avoid a large residual water peak in the ¹H NMR spectrum. |
| Poor Shimming in NMR | Inhomogeneous sample due to undissolved analyte or impurities. Viscosity of the solution is too high at the experimental temperature. | - Ensure the analyte is fully dissolved. Filter the sample if necessary to remove any particulate matter. - Consider acquiring the spectrum at a higher temperature to decrease the viscosity of the this compound solution. |
| Analyte Appears Insoluble | The analyte is a non-polar compound with very low affinity for the glycol solvent. The analyte is a high molecular weight polymer. | - While Hexylene glycol has amphiphilic properties, highly non-polar compounds may have limited solubility.[2] - For polymers, solubility can be highly dependent on molecular weight and chemical structure.[5] Consider alternative deuterated solvents like deuterated chloroform or toluene for highly non-polar analytes. |
Frequently Asked Questions (FAQs)
1. What are the primary applications of this compound in a research setting?
This compound is primarily used as a deuterated solvent in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterated nature makes it nearly invisible in ¹H NMR spectra, allowing for the clear observation of signals from the analyte of interest. It can also be used as an internal standard for quantitative analysis by GC-MS or LC-MS.[3]
2. What are the key physical and chemical properties of this compound?
This compound shares very similar properties with its non-deuterated counterpart, hexylene glycol. It is a clear, colorless liquid that is fully miscible with water and a wide range of organic solvents.[3] It has a relatively high boiling point (approx. 197 °C) and low vapor pressure, making it less volatile than many common solvents.[4] Its amphiphilic nature, possessing both hydrophilic hydroxyl groups and a hydrophobic hydrocarbon backbone, allows it to dissolve a variety of polar and non-polar compounds.[2]
3. How does deuteration affect the solubility of my analyte in this compound compared to non-deuterated Hexylene glycol?
The replacement of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the solvent, including its polarity and hydrogen bonding strength. For most small molecules, the difference in solubility between the deuterated and non-deuterated solvent is expected to be minimal. However, for some compounds, deuteration of the solvent can slightly decrease the solubility of biomolecules.
4. My analyte is a poorly water-soluble drug. Is this compound a good solvent choice?
Hexylene glycol is often used as a co-solvent to enhance the solubility of poorly water-soluble drugs in pharmaceutical formulations.[6] Its ability to dissolve a wide range of organic compounds makes it a promising candidate for such analytes. However, the solubility of each specific drug in this compound should be experimentally determined.
5. How can I improve the solubility of my analyte in this compound?
Several techniques can be employed to improve solubility:
-
Heating: Gently warming the sample can increase the solubility of many compounds.
-
Sonication: Using an ultrasonic bath can help to break down solid particles and enhance dissolution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the sample (if appropriate for the experiment) can significantly alter solubility.
-
Co-solvents: The addition of a small amount of a different, miscible deuterated solvent in which the analyte is more soluble can be effective. Common examples include deuterated methanol or DMSO.
Data Presentation
The following table provides illustrative solubility data for representative analytes in Hexylene glycol. Note that the deuterated form, this compound, is expected to exhibit very similar solubility characteristics. These values are estimates based on the known properties of hexylene glycol as a versatile solvent.
| Analyte Class | Example Analyte | Structure | Polarity | Estimated Solubility in Hexylene Glycol (at 25°C) |
| Polar | Benzoic Acid | C₆H₅COOH | Polar | ~150 g/L |
| Non-Polar | Naphthalene | C₁₀H₈ | Non-Polar | ~50 g/L |
| Amphiphilic | Ibuprofen | C₁₃H₁₈O₂ | Amphiphilic | ~200 g/L |
| Poorly Water-Soluble Drug | Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | Largely Non-Polar | ~10 g/L |
Experimental Protocols
Detailed Methodology: Preparing an NMR Sample with this compound
This protocol outlines the steps for preparing a sample for NMR analysis when facing solubility challenges with an analyte.
Materials:
-
Analyte of interest
-
This compound
-
NMR tube and cap
-
Vortex mixer
-
Pipettes
-
Balance
-
Optional: heating block or water bath, sonicator
Procedure:
-
Weigh the Analyte: Accurately weigh a suitable amount of your analyte directly into a clean, dry vial. The amount will depend on the concentration required for your NMR experiment.
-
Add this compound: Carefully add a measured volume of this compound to the vial containing the analyte. A typical volume for an NMR sample is 0.6-0.7 mL.
-
Initial Dissolution Attempt: Cap the vial and vortex the mixture for 30-60 seconds to attempt to dissolve the analyte.
-
Observe the Solution: Carefully inspect the solution for any undissolved particles. If the solution is clear, proceed to step 8.
-
Troubleshooting Incomplete Dissolution (if necessary):
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. Check for dissolution.
-
Gentle Heating: If the analyte is still not dissolved, gently warm the vial on a heating block or in a warm water bath (do not exceed the boiling point of any components). Vortex intermittently.
-
-
Cool to Room Temperature: If heating was used, allow the solution to cool to room temperature to ensure the analyte remains in solution at the temperature of the NMR experiment.
-
Re-evaluate Solubility: If precipitation occurs upon cooling, the solution is supersaturated. You may need to reduce the analyte concentration or accept a saturated solution for your experiment.
-
Transfer to NMR Tube: Once you have a clear solution (or the desired suspension), carefully transfer the solution to a clean, dry NMR tube using a pipette.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Final Check: Before placing the sample in the spectrometer, visually inspect it one last time for any signs of precipitation or phase separation.
Visualizations
Caption: Troubleshooting workflow for addressing analyte solubility issues.
Caption: A streamlined workflow for preparing samples with this compound.
References
- 1. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemical-supermarket.com [chemical-supermarket.com]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. kinampark.com [kinampark.com]
- 6. Actylis - Hexylene Glycol - Solvent - Cosolvent [solutions.actylis.com]
Validation & Comparative
A Comparative Analysis of Hexylene Glycol-d12 and Non-Deuterated Hexylene Glycol for Researchers and Drug Development Professionals
This guide provides a detailed comparison of hexylene glycol-d12 and its non-deuterated counterpart, offering insights into their respective properties and applications in research and drug development. By presenting key data, experimental protocols, and visual diagrams, this document aims to assist scientists in making informed decisions for their analytical and formulation needs.
Introduction
Hexylene glycol, chemically known as 2-methyl-2,4-pentanediol, is a versatile organic compound widely utilized across various industries, including pharmaceuticals, cosmetics, and industrial coatings.[1][2][3][4][5][6] Its deuterated form, this compound, in which twelve hydrogen atoms are replaced by deuterium, serves as a crucial tool in analytical chemistry, particularly as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[7] This guide explores the fundamental differences and comparative performance of these two compounds.
Physical and Chemical Properties
| Property | Hexylene Glycol (Non-deuterated) | This compound |
| Chemical Formula | C₆H₁₄O₂ | C₆D₁₂H₂O₂ |
| Molecular Weight | 118.17 g/mol [2][8] | 130.25 g/mol [9] |
| Appearance | Clear, colorless liquid[1][2][5] | Not specified (expected to be similar) |
| Odor | Mild, sweetish[2][8] | Not specified (expected to be similar) |
| Boiling Point | 197-198 °C[1][2][5][6] | Not specified (expected to be slightly higher) |
| Melting Point | -50 °C[1][2][6] | Not specified (expected to be similar) |
| Density | ~0.923 g/mL at 20 °C[1][2] | Not specified (expected to be slightly higher) |
| Flash Point | 93-97 °C[1][2][5] | Not specified (expected to be similar) |
| Refractive Index | ~1.427 at 20 °C[3][8][10] | Not specified (expected to be slightly different) |
| Viscosity | ~34-38.9 mPa·s at 20 °C[2][6][10] | Not specified (expected to be slightly higher) |
| Solubility in Water | Miscible[2][10] | Not specified (expected to be similar) |
Applications in Research and Drug Development
Non-Deuterated Hexylene Glycol:
-
Solvent and Co-solvent: Due to its ability to dissolve a wide range of substances, it is used as a solvent in the formulation of oral and topical pharmaceuticals.[1]
-
Viscosity-Reducing Agent: It is employed to decrease the viscosity of formulations, improving their spreadability and texture.[3]
-
Humectant: In skincare and cosmetic products, it helps to retain moisture.
-
Chemical Intermediate: It serves as a starting material in the synthesis of other chemical compounds.[1]
-
Crystallization Agent: In protein crystallography, it is used as a precipitant to induce the crystallization of proteins.[11][12]
This compound:
-
Internal Standard: Its primary application is as an internal standard in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[7] Its chemical similarity to the analyte of interest and distinct mass allow for accurate quantification by correcting for variations during sample preparation and analysis.
-
Tracer in Metabolic Studies: The deuterium labeling allows researchers to trace the metabolic fate of hexylene glycol or molecules containing this moiety within a biological system.[7]
Experimental Protocols
Use of this compound as an Internal Standard in GC-MS Analysis
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of non-deuterated hexylene glycol or a similar analyte in a given matrix.
Objective: To accurately quantify the concentration of an analyte using this compound as an internal standard to correct for variability in sample preparation and instrument response.
Materials:
-
Hexylene glycol (analyte) standard
-
This compound (internal standard)
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Sample matrix (e.g., plasma, urine, formulation excipient)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard, this compound (e.g., 1 mg/mL), in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix to achieve a range of concentrations that bracket the expected sample concentrations.
-
To each calibration standard, add a fixed amount of the this compound internal standard solution. The final concentration of the internal standard should be consistent across all calibration standards and samples.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.
-
Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, liquid-liquid extraction).
-
-
GC-MS Analysis:
-
Inject a specific volume of the prepared calibration standards and samples into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent polar column.
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Select characteristic ions for both the analyte and this compound that are unique and free from interference. For hexylene glycol, prominent ions might include m/z 59, 83, and 100. For this compound, these ions would be shifted by the mass of the deuterium atoms.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.
-
Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.
-
Visualizations
Metabolic Pathway of Hexylene Glycol
The metabolism of hexylene glycol primarily involves oxidation and conjugation reactions in the liver. The following diagram illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of hexylene glycol.
Experimental Workflow for LC-MS Quantification
The following diagram outlines a typical workflow for quantifying an analyte in a biological matrix using a deuterated internal standard like this compound with LC-MS.
Caption: Workflow for analyte quantification using a deuterated internal standard.
Conclusion
The choice between this compound and its non-deuterated form is dictated by the specific application. Non-deuterated hexylene glycol is a versatile excipient and solvent used in a wide array of formulations. In contrast, this compound is an indispensable tool for quantitative analytical studies, enabling researchers to achieve high levels of accuracy and precision in their measurements. Understanding the distinct properties and roles of each compound is crucial for advancing research and development in the pharmaceutical and related sciences.
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 4. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 5. arkema.com [arkema.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS 284474-72-2 | LGC Standards [lgcstandards.com]
- 10. chemical-supermarket.com [chemical-supermarket.com]
- 11. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 12. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Methods: A Comparative Guide to Using Hexylene Glycol-d12 as an Internal Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The choice of an internal standard is a critical factor that directly influences the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of Hexylene glycol-d12, a deuterated internal standard, with alternative non-deuterated standards. The information is supported by established principles of analytical method validation and illustrative experimental data.
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based analysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[2] Structural analogs, while chemically similar, often have different retention times and are affected differently by the sample matrix, which can lead to less accurate and precise results.[4]
The following tables summarize quantitative data from comparative studies, highlighting the impact of internal standard selection on assay performance. While direct comparative data for this compound is not extensively published, the following tables illustrate the typical performance differences observed between deuterated and non-deuterated (structural analog) internal standards in similar applications.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., 1,3-Propanediol) | No Internal Standard |
| Accuracy (% Bias) | -2% to +3% | -15% to +18% | -35% to +40% |
| Precision (%RSD) | < 5% | < 15% | > 20% |
| Matrix Effect | Minimal (IS compensates effectively) | Significant (Inconsistent compensation) | High (Variable ion suppression/enhancement) |
| Recovery | Consistent and comparable to analyte | Variable and different from analyte | Not applicable |
This table illustrates the superior accuracy and precision typically achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.
Table 2: Illustrative Inter-Assay Precision for Analyte Quantification
| Analyte Concentration | This compound (Deuterated IS) (%RSD) | Structural Analog IS (e.g., 1,3-Propanediol) (%RSD) |
| Low QC (5 ng/mL) | 4.2% | 12.8% |
| Mid QC (50 ng/mL) | 3.1% | 9.5% |
| High QC (500 ng/mL) | 2.5% | 7.8% |
This data demonstrates the improved consistency of results across different concentrations when using a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for key validation experiments.
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if the internal standard effectively compensates for matrix effects (ion suppression or enhancement).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS or GC-MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Interpretation of Results:
-
An IS-Normalized MF value close to 1 indicates effective compensation for matrix effects.
-
A significant deviation from 1 suggests that the analyte and internal standard are affected differently by the matrix.
-
Protocol 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and internal standard into the biological matrix.
-
Intra-day (Repeatability) Assessment: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision) Assessment: Analyze the QC samples on at least three different days.
-
Calculations:
-
Calculate the mean concentration, percentage accuracy (relative error), and percentage relative standard deviation (%RSD) for each QC level.
-
-
Acceptance Criteria (Typical):
-
Accuracy: The mean value should be within ±15% of the nominal concentration (±20% for the lower limit of quantification).
-
Precision: The %RSD should not exceed 15% (20% for the lower limit of quantification).
-
Visualizing the Workflow and Concepts
Diagrams created using the DOT language illustrate key aspects of the analytical method validation process.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Compensation for matrix effects by different internal standards.
References
A Comparative Guide to the Cross-Validation of Hexylene Glycol-d12 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexylene glycol-d12 with other potential internal standards for use in mass spectrometry-based analytical methods. The selection of an appropriate internal standard is critical for the accuracy, precision, and reliability of quantitative data.[1][2] This document outlines a comprehensive cross-validation protocol and presents illustrative data to guide researchers in making informed decisions for their specific analytical needs.
Introduction to Internal Standards in Mass Spectrometry
Internal standards (IS) are essential in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[3][4] They are compounds of a known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[2][5][6] A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties closely mimic the analyte of interest, leading to better compensation for matrix effects and other sources of error.
Selecting an Alternative Internal Standard for this compound
The choice of an alternative internal standard for cross-validation with this compound depends on the specific analytical method (GC-MS or LC-MS) and the properties of the analyte being quantified. An ideal internal standard should have similar chemical and physical properties to the analyte, including retention time, extraction recovery, and ionization efficiency, but be clearly distinguishable by the mass spectrometer.
dot
Table 1: Proposed Alternative Internal Standards for Cross-Validation with this compound
| Internal Standard | Rationale for Selection | Potential Advantages | Potential Disadvantages |
| 1,3-Butanediol | Structural analog with similar functional groups (diol) and polarity. | Cost-effective and readily available. | May exhibit different chromatographic behavior and ionization efficiency compared to Hexylene glycol. |
| Cyclohexanol-d12 | Deuterated cyclic alcohol with a similar mass to Hexylene glycol. | Stable isotope labeling minimizes chromatographic shifts seen with some deuterated standards. | Structural differences may lead to variations in extraction recovery and matrix effects. |
| Heptane-d16 | Deuterated non-polar alkane. | Suitable for methods where a non-polar internal standard is required to monitor a different aspect of the analytical process. | Significantly different chemical properties to Hexylene glycol, making it unsuitable for correcting analyte-specific variations. |
| Hexylene glycol-¹³C₆ | ¹³C-labeled version of Hexylene glycol (hypothetical, as availability may be limited). | Considered the most ideal internal standard as it co-elutes perfectly with the analyte and has identical chemical properties. | Often more expensive and less readily available than deuterated analogs. |
Experimental Protocol for Cross-Validation
This protocol outlines a comprehensive approach to cross-validate this compound against an alternative internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, this compound, and the alternative internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of combined working solutions containing the analyte at various concentrations to construct a calibration curve, and a fixed concentration of both this compound and the alternative internal standard. A typical internal standard concentration is in the range of 10-100 ng/mL.
2. Sample Preparation:
-
Spike the combined working solutions into at least six different lots of the blank biological matrix (e.g., plasma, urine).
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
3. Instrumental Analysis (GC-MS or LC-MS/MS):
-
Analyze the extracted samples using a validated chromatographic method.
-
Acquire data in a way that allows for the simultaneous detection and quantification of the analyte, this compound, and the alternative internal standard.
4. Data Analysis and Performance Evaluation:
-
Construct two separate calibration curves for the analyte: one normalized to the peak area of this compound and the other to the peak area of the alternative internal standard.
-
Evaluate the following performance metrics for each internal standard.
dot
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
A Comparative Guide to Hexylene Glycol and Its Deuterated Analog, Hexylene Glycol-d12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and metabolic properties of hexylene glycol and its deuterated isotopologue, hexylene glycol-d12. The inclusion of deuterium in a molecule can significantly alter its properties due to the kinetic isotope effect (KIE), offering potential advantages in various research and pharmaceutical applications. This document summarizes known experimental data for hexylene glycol and discusses the anticipated effects of deuteration on these properties for this compound, supported by established principles of isotope effects.
Physicochemical Properties: A Comparative Analysis
While extensive experimental data for hexylene glycol is readily available, specific measured properties for this compound are not widely published. The values presented for this compound are therefore largely based on theoretical expectations resulting from the increased mass of deuterium compared to protium.
Table 1: Physicochemical Properties of Hexylene Glycol vs. This compound
| Property | Hexylene Glycol | This compound |
| Molecular Formula | C₆H₁₄O₂ | C₆D₁₂H₂O₂ |
| Molecular Weight | 118.17 g/mol [1][2][3][4] | ~130.25 g/mol [5] |
| Boiling Point | 197-198 °C[1][4][6] | Expected to be slightly higher |
| Melting Point | -50 °C[1][3][4] | Expected to be similar |
| Density (at 20°C) | 0.923-0.925 g/mL[1][3][4][7][8] | Expected to be slightly higher |
| Viscosity (at 20°C) | 38.9 mPa·s[3][9] | Expected to be slightly higher |
| Refractive Index (at 20°C) | ~1.427[4][9] | Expected to be similar |
| Flash Point | 93-97 °C[1][6][8] | Expected to be similar |
| Water Solubility | Miscible[1][6][7][9] | Expected to be miscible |
Note: The properties for this compound are predicted based on known deuterium isotope effects. Experimental verification is required for precise values.
The Deuterium Isotope Effect on Metabolic Stability
The substitution of hydrogen with deuterium at a site of metabolic transformation can lead to a significant decrease in the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[] For drugs and other xenobiotics, this can result in a longer biological half-life, reduced formation of toxic metabolites, and potentially an improved therapeutic profile.[5][11][12][13]
Hexylene glycol is metabolized in vivo, with studies indicating its conversion to β-hydroxybutyrate.[14] The primary route of metabolism likely involves oxidation of the hydroxyl groups, a process often catalyzed by cytochrome P450 enzymes.[11][12] By replacing the hydrogen atoms on the carbon backbone with deuterium, as in this compound, the rate of these oxidative metabolic processes is expected to be slower.
Caption: Conceptual metabolic pathway of hexylene glycol and the influence of deuteration.
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical and metabolic properties. These should be adapted and validated for specific experimental conditions.
Measurement of Physicochemical Properties
Caption: General workflow for comparing physicochemical properties.
1. Boiling Point Determination
-
Apparatus: Digital boiling point apparatus.
-
Procedure:
-
Place a small, precisely measured volume of the sample (hexylene glycol or this compound) into a capillary tube.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample at a controlled rate.
-
Record the temperature at which the liquid and vapor phases are in equilibrium, indicated by a steady stream of bubbles from the capillary.
-
Repeat the measurement at least three times for each compound and calculate the average boiling point.
-
2. Density Measurement
-
Apparatus: Vibrating tube densimeter.
-
Procedure:
-
Calibrate the densimeter with dry air and deionized water at a known temperature.
-
Inject the sample into the oscillating tube of the densimeter.
-
Allow the temperature to stabilize to the desired measurement temperature (e.g., 20°C).
-
Record the oscillation period of the tube. The instrument's software will convert this to a density value.
-
Clean the instrument thoroughly between samples.
-
Perform triplicate measurements for each compound.
-
3. Viscosity Measurement
-
Apparatus: Rotational viscometer.
-
Procedure:
-
Place a known volume of the sample in the viscometer's sample cup.
-
Equilibrate the sample to the desired temperature (e.g., 20°C).
-
Select an appropriate spindle and rotational speed.
-
Immerse the spindle in the sample to the correct depth.
-
Start the rotation and allow the reading to stabilize.
-
Record the viscosity in millipascal-seconds (mPa·s).
-
Perform triplicate measurements for each compound.
-
In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of hexylene glycol and this compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
1. Materials
-
Human liver microsomes (or from another relevant species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Hexylene glycol and this compound stock solutions in a suitable solvent (e.g., methanol)
-
Acetonitrile with an internal standard for quenching the reaction
-
GC-MS system
2. Procedure
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound (either hexylene glycol or this compound) in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
-
Sample Analysis by GC-MS:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot of the supernatant into the GC-MS.
-
Develop a chromatographic method to separate the parent compound from any potential metabolites.
-
Use mass spectrometry to detect and quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Compare the half-lives of hexylene glycol and this compound to determine the effect of deuteration on metabolic stability.
-
This guide highlights the potential for deuterium substitution to modify the properties of hexylene glycol. While further experimental validation is necessary to quantify these effects precisely, the established principles of the kinetic isotope effect strongly suggest that this compound will exhibit enhanced metabolic stability compared to its non-deuterated counterpart. This makes it a compound of significant interest for applications where controlled metabolism and extended biological presence are desirable.
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. Hexylene Glycol | C6H14O2 | CID 7870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. monumentchemical.com [monumentchemical.com]
- 4. Hexylene glycol 99 107-41-5 [sigmaaldrich.com]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. arkema.com [arkema.com]
- 7. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 8. solventis.net [solventis.net]
- 9. chemical-supermarket.com [chemical-supermarket.com]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 14. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
A Comparative Guide to Deuterated Solvents for NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. The choice of a deuterated solvent is a critical first step in preparing a sample for NMR analysis, as it directly impacts spectral quality and data interpretation. This guide provides a comparative overview of commonly used deuterated solvents, their key properties, and a systematic approach to selecting the most appropriate solvent for your research needs.
Deuterated solvents are essential in ¹H NMR spectroscopy to avoid overwhelming signals from the solvent's own protons, which would otherwise obscure the signals from the analyte.[1] In these solvents, hydrogen atoms (¹H) are replaced with deuterium (²H), a stable isotope of hydrogen.[2][3] Deuterium resonates at a different frequency, thus minimizing solvent interference and allowing for clear observation of the sample's proton signals.[4][5] Furthermore, the deuterium signal is utilized by modern NMR spectrometers to stabilize, or "lock," the magnetic field, ensuring the stability and reproducibility of the experiment.[1][4]
Comparative Data of Common Deuterated Solvents
The selection of an appropriate deuterated solvent hinges on several factors, including the solubility of the analyte, the desired temperature range for the experiment, and the chemical shifts of residual solvent signals. The following table summarizes the key physical and spectral properties of several common deuterated solvents to facilitate a direct comparison.
| Solvent Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| Acetone-d₆ | (CD₃)₂CO | 64.12 | -93.8 | 55.5 | 0.87 | 2.05 (quintet) | 29.92 (septet), 206.68 |
| Acetonitrile-d₃ | CD₃CN | 44.07 | -46 | 80.7 | 0.84 | 1.94 (quintet) | 1.39 (septet), 118.69 |
| Benzene-d₆ | C₆D₆ | 84.15 | 6.8 | 79.1 | 0.95 | 7.16 (singlet) | 128.39 (triplet) |
| Chloroform-d | CDCl₃ | 120.38 | -64.1 | 60.9 | 1.50 | 7.24 (singlet) | 77.23 (triplet) |
| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101.4 | 1.11 | ~4.8 | N/A |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 84.17 | 20.2 | 190 | 1.19 | 2.50 (quintet) | 39.51 (septet) |
| Methanol-d₄ | CD₃OD | 36.07 | -99 | 65 | 0.89 | 3.31 (quintet), 4.87 (singlet) | 49.15 (septet) |
| Toluene-d₈ | C₇D₈ | 100.19 | -93 | 110 | 0.943 | 2.09 (quintet), 6.98, 7.00, 7.09 (multiplets) | 20.4 (septet), 125.49, 128.33, 129.24, 137.86 |
Note: The chemical shifts of residual solvent and water peaks can vary slightly depending on temperature, concentration, and the nature of the solute.[6][7] The multiplicity of the residual proton peak is due to coupling with deuterium (spin I=1).[8]
In-depth Look at Common Deuterated Solvents
Chloroform-d (CDCl₃): Arguably the most common NMR solvent, CDCl₃ is favored for its ability to dissolve a wide range of organic compounds.[4][9] It is relatively non-polar and chemically inert with most organic analytes.[10][11] The residual proton signal at approximately 7.26 ppm is a sharp singlet, often used as a convenient internal reference.[2][11] However, this signal can overlap with aromatic protons in the sample.[2] Its low boiling point facilitates easy sample recovery.[10]
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is a highly polar aprotic solvent with an exceptional ability to dissolve a wide variety of compounds, including many polar and ionic substances that are insoluble in other common NMR solvents.[2][3][12] Its high boiling point makes it suitable for high-temperature NMR studies.[9][12] The residual proton peak appears around 2.50 ppm.[13][14] A notable characteristic of DMSO is its hygroscopic nature, often leading to a broad water peak in the spectrum.[15]
Deuterium Oxide (D₂O): Also known as heavy water, D₂O is the solvent of choice for water-soluble compounds, particularly in biological and biochemical studies, such as those involving proteins and peptides.[3][5][9] A key feature of using D₂O is its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.[3][16] The chemical shift of the residual HOD peak is sensitive to temperature and pH.[2]
Methanol-d₄ (CD₃OD): As a polar protic solvent, CD₃OD is effective for dissolving polar compounds and is often used when studying hydrogen bonding interactions.[3] Similar to D₂O, it can exchange with labile protons in the analyte.[17] It exhibits a residual methyl proton signal around 3.31 ppm and a hydroxyl proton signal around 4.87 ppm.[2][8]
Acetone-d₆ ((CD₃)₂CO): This solvent is a good choice for a range of organic compounds and is particularly useful in both proton and carbon NMR.[9] It provides distinct resonances that are helpful for analyzing chemical shifts and coupling patterns.[9]
Benzene-d₆ (C₆D₆) and Toluene-d₈ (C₇D₈): These aromatic deuterated solvents are non-polar and are often used for organometallic compounds, which may be reactive with halogenated solvents like CDCl₃.[18][19] Aromatic solvents can induce significant changes in the chemical shifts of analyte protons due to anisotropic effects, which can be advantageous for resolving overlapping signals.[20]
Experimental Protocol: Selecting the Appropriate Deuterated Solvent
The selection of an NMR solvent is a systematic process that prioritizes sample solubility and spectral clarity.
1. Initial Analyte Assessment:
- Determine the polarity of your analyte: Is it polar, non-polar, or ionic? This is the primary factor guiding solvent choice.
- Assess the chemical reactivity of your analyte: Consider if the analyte might react with the solvent. For example, acidic or basic compounds may interact with certain solvents.
2. Solubility Test:
- Start with a small amount of your sample: Place a few milligrams of the solid sample or a few microliters of a liquid sample in a small vial.
- Add a small volume of the chosen deuterated solvent: Start with the most likely candidate based on polarity (e.g., CDCl₃ for non-polar compounds, DMSO-d₆ for polar compounds).
- Observe for dissolution: Gently agitate the vial. If the sample dissolves completely, the solvent is suitable.
- If the sample does not dissolve, try a different solvent: Move to a solvent with a different polarity. It is sometimes necessary to test a few different solvents to find the optimal one.
3. Consideration of Spectral Overlap:
- Anticipate the chemical shifts of your analyte: Based on the structure of your compound, estimate the regions where you expect to see proton signals.
- Compare with the residual solvent peaks: Choose a solvent whose residual peaks do not overlap with the expected signals of your analyte. For instance, if you are analyzing aromatic compounds, CDCl₃ (residual peak at ~7.26 ppm) might not be the best choice.
4. Final Preparation for NMR Analysis:
- Prepare the NMR tube: Once a suitable solvent is found, dissolve the appropriate amount of your sample in the deuterated solvent in an NMR tube. The typical volume is 0.6-0.7 mL.
- Consider adding an internal standard: For quantitative NMR (qNMR) or precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) may be added, although modern spectrometers can often use the residual solvent peak for referencing.[8]
Workflow for Deuterated Solvent Selection
The following diagram illustrates the logical workflow for selecting an appropriate deuterated solvent for NMR analysis.
Caption: A flowchart outlining the decision-making process for selecting a suitable deuterated solvent.
References
- 1. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterium Oxide For NMR Spectroscopy (Water-D2 ,Heavy water) CAS No 7789-20-0 Purity 99.9 atom % D (D3765) 25 gm – ALC Auraiya Laboratory Chemicals Pvt. Ltd. [auraiyalabchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. youtube.com [youtube.com]
- 10. Buy CDCl₃ for NMR Analysis - Uses & Safety | Advent [adventchembio.com]
- 11. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Page loading... [guidechem.com]
- 14. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 15. labinsights.nl [labinsights.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. Deuterated benzene - Wikipedia [en.wikipedia.org]
- 19. Toluene-d8 D 99atom , TMS 0.03 (v/v) 2037-26-5 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Utilizing Hexylene Glycol-d12 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexylene glycol-d12's performance as a deuterated internal standard against alternative, non-deuterated internal standards. The information presented herein is supported by established principles of analytical chemistry and illustrative experimental data to guide researchers in making informed decisions for their quantitative assays.
Introduction to Internal Standards in Quantitative Analysis
Internal standards (IS) are crucial in analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The primary purpose of an internal standard is to correct for the variability inherent in the analytical procedure, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.
Deuterated standards, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based quantification. In these standards, hydrogen atoms are replaced by their stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While direct inter-laboratory comparison data for this compound is not publicly available, the superior performance of deuterated internal standards over non-deuterated alternatives (typically structural analogs) is well-documented in numerous studies. The following tables summarize representative data from a comparative study on a different analyte, which illustrates the expected performance advantages of using a deuterated internal standard.
Table 1: Comparison of Assay Precision for an Analyte Using Deuterated vs. Structural Analog Internal Standard
| Analyte Concentration (ng/mL) | Precision (%CV) with Deuterated IS | Precision (%CV) with Structural Analog IS |
| 1.0 | 3.5 | 6.8 |
| 10 | 2.8 | 5.2 |
| 100 | 2.1 | 4.5 |
| 1000 | 1.9 | 3.9 |
Note: Data is illustrative and based on a study of a different analyte to demonstrate the typical performance difference. %CV stands for percentage coefficient of variation, a measure of precision.
Table 2: Comparison of Assay Accuracy for an Analyte Using Deuterated vs. Structural Analog Internal Standard
| Analyte Concentration (ng/mL) | Accuracy (% Bias) with Deuterated IS | Accuracy (% Bias) with Structural Analog IS |
| 1.0 | -1.2 | -4.5 |
| 10 | 0.8 | -3.1 |
| 100 | 1.5 | 2.5 |
| 1000 | 0.5 | 1.8 |
Note: Data is illustrative and based on a study of a different analyte to demonstrate the typical performance difference. % Bias represents the deviation from the true value.
The data clearly indicates that the use of a deuterated internal standard results in superior precision and accuracy across a range of concentrations. This is attributed to the fact that the deuterated standard co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's source.
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of a small volatile molecule like hexylene glycol using this compound as an internal standard, applicable to both GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, urine, or an environmental water sample), add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Vortex the sample for 30 seconds.
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 1 minute and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 200°C at 10°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for hexylene glycol and this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MS Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for hexylene glycol and this compound.
-
Visualizations
Experimental Workflow for Quantitative Analysis
A Comparative Guide to Hexylene Glycol-d12 Isotopic Standards for Analytical Applications
Certificate of Analysis: Representative Data
To provide a clear benchmark for performance, the following table summarizes the typical specifications for a high-quality Hexylene glycol-d12 standard, compiled from manufacturer's data for both deuterated and non-deuterated hexylene glycol.
| Parameter | Specification | Method |
| Chemical Name | 2-Methyl-2,4-pentanediol-d12 | - |
| CAS Number | 284474-72-2 | - |
| Molecular Formula | C₆D₁₂H₂O₂ | - |
| Molecular Weight | 130.25 g/mol | Mass Spectrometry |
| Chemical Purity | ≥99.0% | Gas Chromatography (GC) |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Solubility | Miscible with water, methanol, ethanol | Visual Inspection |
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. The key difference between deuterated and ¹³C-labeled standards lies in the potential for chromatographic and mass spectral interferences.
| Feature | This compound (Deuterated) | Hexylene glycol-¹³C (Theoretical) |
| Co-elution with Analyte | Potential for slight retention time shift ("isotope effect") | Co-elutes perfectly with the analyte |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions | Highly stable, no risk of isotope exchange |
| Mass Separation | Sufficient mass difference for most mass spectrometers | Clear mass separation from the analyte |
| Cost & Availability | More commonly available and generally less expensive | Typically more expensive and less readily available |
| Matrix Effects | Minor differences in elution can lead to differential ion suppression | Identical elution profile minimizes differential matrix effects |
Studies comparing deuterated and ¹³C-labeled internal standards have shown that ¹³C-labeled compounds often provide superior accuracy and precision in quantitative mass spectrometry.[1][2][3][4] This is primarily because the larger mass difference of deuterium can sometimes lead to a slight shift in chromatographic retention time, a phenomenon known as the "isotope effect".[3][4] This can be particularly problematic in complex matrices where co-eluting substances may cause differential ion suppression or enhancement between the analyte and the internal standard. ¹³C-labeled standards, having a chemical structure virtually identical to the analyte, co-elute perfectly, thus providing more accurate correction for matrix effects.[1][4]
Experimental Protocols
The certification of a this compound standard involves rigorous testing to confirm its chemical and isotopic purity, as well as its structural identity. The following are detailed methodologies for the key experiments cited in the certificate of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity
Objective: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities and to confirm its isotopic enrichment.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) for chemical purity and a mass selective detector (MSD) for isotopic purity.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
MSD Conditions (for Isotopic Purity):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 30-200.
Data Analysis:
-
Chemical Purity: The peak area of this compound is compared to the total area of all peaks in the chromatogram obtained from the FID.
-
Isotopic Purity: The relative intensities of the mass fragments corresponding to the deuterated and non-deuterated species are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the molecular structure of this compound and to assess for the presence of any proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
¹H-NMR Parameters:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Spectral Width: -2 to 12 ppm
¹³C-NMR Parameters:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 200 ppm
Data Analysis:
-
The ¹H-NMR spectrum is examined for the absence of significant signals corresponding to the non-deuterated hexylene glycol. The ¹³C-NMR spectrum should be consistent with the structure of hexylene glycol, with characteristic shifts for the different carbon atoms.
Logical Workflow for Certificate of Analysis
The following diagram illustrates the logical workflow for the analysis and certification of a this compound standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Enrichment of Hexylene Glycol-d12
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the precise determination of isotopic enrichment is paramount for the validity and reproducibility of experimental results. This guide provides an objective evaluation of Hexylene glycol-d12, a deuterated solvent and reagent, comparing its isotopic enrichment with common alternatives. Detailed experimental protocols for assessing isotopic enrichment are also provided, alongside a visual workflow to guide researchers in their analytical process.
Quantitative Comparison of Deuterated Solvents
The selection of a deuterated solvent is often dictated by the specific requirements of the experiment, including the desired level of isotopic enrichment and chemical purity. While this compound is a valuable tool, a comparison with other frequently used deuterated solvents reveals a landscape of options tailored to diverse research needs. The following table summarizes typical isotopic enrichment and chemical purity levels for this compound and its alternatives, based on data from various chemical suppliers.
| Compound | Chemical Formula | Typical Isotopic Enrichment (Atom % D) | Typical Chemical Purity (%) |
| This compound | C₆H₂D₁₂O₂ | ≥ 98 | ≥ 99 |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | ≥ 99.8 | ≥ 99.5 |
| Deuterium Oxide (D₂O) | D₂O | ≥ 99.9 | ≥ 99.9 |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | C₂D₆OS | ≥ 99.9 | ≥ 99.5 |
| Deuterated Acetone (Acetone-d₆) | C₃D₆O | ≥ 99.9 | ≥ 99.8 |
Note: The values presented are typical and may vary between suppliers and specific product grades. Researchers should always refer to the certificate of analysis for the specific lot they are using.
Experimental Protocols for Determining Isotopic Enrichment
The accurate determination of isotopic enrichment is crucial for validating the quality of deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule and can be used to determine the position and percentage of deuterium labeling.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated compound (e.g., this compound).
-
Dissolve the sample in a high-purity, non-deuterated solvent with a known chemical shift. Tetramethylsilane (TMS) is often used as an internal standard.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquire a proton (¹H) NMR spectrum.
-
-
Data Acquisition and Analysis:
-
Integrate the area of the residual proton signals corresponding to the non-deuterated positions in the molecule.
-
Integrate the area of a known internal standard or a signal from the compound that is not expected to be deuterated.
-
Calculate the isotopic enrichment by comparing the integral of the residual proton signal to the integral of the reference signal. The formula for calculating the atom % D is:
Atom % D = [1 - (Integral of residual H signal / (Integral of reference signal / number of protons in reference))] x 100
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and the distribution of its isotopologues.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, for accurate mass determination.
-
Choose an appropriate ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the deuterated compound.
-
Identify the peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).
-
Determine the relative intensity of each isotopologue peak.
-
Calculate the average isotopic enrichment by taking a weighted average of the deuterium content of each isotopologue, based on their relative intensities.
-
Workflow for Evaluating Isotopic Enrichment
The following diagram illustrates the general workflow for the evaluation of isotopic enrichment of a deuterated compound like this compound.
Caption: Workflow for the determination of isotopic enrichment.
References
A Comparative Performance Analysis of Deuterated Glycols as Internal Standards in Quantitative Assays
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted best practice to ensure the reliability of quantitative data, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. Among the various options for SIL-IS, deuterated glycols such as Hexylene glycol-d12, deuterated propylene glycol, and deuterated ethylene glycol are often employed. This guide provides a comparative overview of their performance, supported by established principles and generalized experimental protocols for their evaluation.
Deuterated internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to those of the analyte of interest.[1] This similarity allows them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer's source, thereby effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2] However, the choice of a specific deuterated glycol can be critical, and its performance must be rigorously validated.
Performance Characteristics: A Comparative Framework
-
Co-elution with the Analyte: The internal standard should have a retention time as close as possible to the analyte to ensure they experience the same matrix effects.[3][4] The substitution of hydrogen with deuterium can sometimes lead to a slight chromatographic shift, known as the "isotope effect," which needs to be assessed.[2]
-
Absence of Isotopic Cross-Contamination: The deuterated standard should be of high isotopic purity to prevent any contribution to the analyte's signal.[5]
-
Comparable Ionization Efficiency: The analyte and the internal standard should have similar ionization responses in the mass spectrometer.
-
Stability: The deuterium label should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.[4]
The following table summarizes the key performance parameters that must be evaluated when selecting and validating a deuterated glycol as an internal standard.
| Performance Parameter | Description | Ideal Outcome |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A linear regression of the analyte/internal standard peak area ratio versus the analyte concentration should yield a correlation coefficient (r²) close to 1.0. |
| Accuracy (Recovery) | The closeness of the measured concentration to the true concentration. Assessed by analyzing samples with known concentrations. | The mean value should be within ±15% of the actual value (or ±20% for the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (or 20% for the LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix.[1][3] | The ratio of the analyte peak area in the presence of matrix to the peak area in a clean solution should be close to 1. The internal standard should effectively compensate for any observed matrix effects. |
| Extraction Recovery | The efficiency of the extraction procedure in recovering the analyte and internal standard from the biological matrix. | Recovery should be consistent, precise, and similar for both the analyte and the internal standard. |
Experimental Protocols
To objectively compare the performance of this compound with other deuterated glycols, a series of validation experiments must be conducted. The following is a generalized protocol that can be adapted for the specific analyte and matrix of interest.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and each deuterated glycol (this compound, deuterated propylene glycol, deuterated ethylene glycol) in an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Analyte Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of each deuterated glycol at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the analyte working standards.
Sample Preparation (Protein Precipitation)
-
Pipette a specific volume (e.g., 100 µL) of the biological matrix (e.g., plasma, serum, urine), calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a small volume (e.g., 10 µL) of the respective deuterated glycol internal standard working solution to each tube and vortex briefly.
-
Add a larger volume (e.g., 300 µL) of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Develop a chromatographic method that provides good separation of the analyte from potential interferences. The key is to ensure co-elution of the analyte and the deuterated internal standard.
-
Mass Spectrometry (MS/MS): Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the sensitive and specific detection of both the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification.
Data Analysis and Performance Evaluation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. Perform a linear regression to determine the slope, intercept, and correlation coefficient (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect Assessment:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a clean solvent.
-
Set B: Blank matrix extract spiked with analyte and internal standard.
-
Set C: Blank matrix spiked with analyte and internal standard before extraction.
-
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
Calculate the recovery using the formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
-
Stability: Assess the stability of the analyte and internal standard in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for validating a deuterated internal standard and the logical principle behind its use in quantitative analysis.
Caption: Experimental workflow for quantitative analysis using a deuterated glycol internal standard.
Caption: Logical principle of using a deuterated internal standard for accurate quantification.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While this compound, deuterated propylene glycol, and deuterated ethylene glycol are all viable options, their performance must be empirically validated for the specific application. By following a rigorous validation protocol that assesses linearity, accuracy, precision, and matrix effects, researchers can confidently select the most suitable deuterated glycol to ensure the integrity of their quantitative data. Deuterated standards, when properly validated, offer superior performance over non-deuterated analogs by more effectively compensating for analytical variability, ultimately leading to more accurate and precise results in drug development and other scientific research.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. waters.com [waters.com]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hexylene Glycol-d12
For researchers, scientists, and drug development professionals, the safe handling of specialized chemicals like Hexylene glycol-d12 is paramount. This document provides immediate, procedural guidance for the operational use and disposal of this compound, ensuring laboratory safety and maintaining the isotopic purity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles or a face shield | Must meet ANSI Z.87.1 1989 standards to protect against potential splashes. A face shield is recommended when there is a risk of a large splash or a highly exothermic reaction[1]. |
| Hand Protection | Nitrile or Neoprene gloves | Disposable nitrile gloves offer broad short-term protection. For more prolonged contact, consult the manufacturer's chemical resistance guide. Inspect gloves before each use and replace them immediately upon contact with the chemical[1][2][3]. |
| Body Protection | Chemical-resistant lab coat or apron | A Nomex® lab coat over cotton clothing is recommended. The lab coat should be fully buttoned to cover as much skin as possible. An impervious apron should be worn depending on the conditions of use[1][4]. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Engineering controls like fume hoods are the primary method to reduce exposure. If airborne concentrations are expected to exceed 25 ppm, a supplied-air respirator with a full facepiece is necessary[1][5][6]. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot to protect against spills[1]. |
Operational Plan: Handling and Storage
1. Preparation and Handling:
-
Inert Atmosphere : Due to the hygroscopic nature of many deuterated compounds, it is crucial to handle this compound under a dry, inert atmosphere such as nitrogen or argon to prevent H/D exchange with atmospheric moisture and maintain isotopic purity[7][8].
-
Ventilation : All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[5][6].
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE[4][9]. Wash hands thoroughly after handling[10].
-
Spill Management : In case of a spill, contain the leak if it is safe to do so. Absorb the spill with an inert, dry material and place it in a suitable, closed container for disposal[9].
2. Storage:
-
Container : Store in a tightly closed original container in a cool, dry, and well-ventilated area[5][10].
-
Incompatible Materials : Keep away from strong oxidants and strong acids[6].
-
Conditions to Avoid : Protect from moisture and direct sunlight[5][10].
Disposal Plan
Deuterated waste should be treated as hazardous chemical waste[7].
1. Waste Segregation:
-
Segregate deuterated waste from other chemical waste streams.
-
Keep chlorinated and non-chlorinated deuterated solvent waste in separate, clearly labeled containers[7].
2. Container Management:
-
Use designated, sealed containers for the collection of this compound waste.
-
Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste[7].
3. Disposal Procedure:
-
All waste containing this compound must be disposed of through a certified hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. redox.com [redox.com]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. cometchemical.com [cometchemical.com]
- 5. nj.gov [nj.gov]
- 6. ICSC 0660 - HEXYLENE GLYCOL [inchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. greenfield.com [greenfield.com]
- 10. monumentchemical.com [monumentchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
